molecular formula C12H26ClNO B1395056 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride CAS No. 1219980-72-9

2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1395056
CAS No.: 1219980-72-9
M. Wt: 235.79 g/mol
InChI Key: QIYKFURFKYCDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H26ClNO and its molecular weight is 235.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(3-methylbutoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO.ClH/c1-11(2)6-9-14-10-7-12-5-3-4-8-13-12;/h11-13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYKFURFKYCDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[1][2][3][4] This document will delve into the chemical structure, plausible synthetic pathways, and detailed analytical characterization of the title compound, offering field-proven insights for professionals in the field.

Molecular Structure and Physicochemical Properties

2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 2-(isopentyloxy)ethyl side chain. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many pharmaceutical applications.

The core structure consists of a saturated six-membered heterocycle containing one nitrogen atom. The substitution at the 2-position is significant as it can influence the molecule's interaction with biological targets and its metabolic stability.[5] The isopentyloxy group, a five-carbon branched alkyl ether, contributes to the lipophilicity of the molecule, which can in turn affect its ability to cross biological membranes.

Table 1: Physicochemical Properties of a Related Isomer, 4-(2-(Isopentyloxy)ethyl)piperidine hydrochloride

PropertyValueSource
CAS Number 1220036-57-6[6]
Molecular Formula C12H26ClNO[6]
Molecular Weight 235.79 g/mol [6]

Note: Data for the 4-substituted isomer is provided as a reference due to the lack of publicly available data for the 2-substituted isomer.

Synthesis of 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride

A plausible and efficient synthesis of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride can be envisioned as a two-step process, starting from the commercially available 2-(2-hydroxyethyl)piperidine. This synthetic strategy is based on well-established chemical transformations.

Step 1: Synthesis of the Precursor, 2-(2-Hydroxyethyl)piperidine

The precursor, 2-(2-hydroxyethyl)piperidine, can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.[7][8] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of 2-Pyridineethanol

  • Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 2-pyridineethanol in a suitable solvent (e.g., ethanol or water) is prepared.[7][8]

  • Catalyst Addition: A hydrogenation catalyst, such as platinum oxide or rhodium on carbon, is added to the solution.[7][8]

  • Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction mixture is then agitated and heated until the uptake of hydrogen ceases.

  • Work-up: The reaction mixture is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude 2-(2-hydroxyethyl)piperidine.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Step 2: Etherification of 2-(2-Hydroxyethyl)piperidine

The hydroxyl group of 2-(2-hydroxyethyl)piperidine can be converted to the isopentyloxy ether via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an isoamyl halide.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of 2-(2-hydroxyethyl)piperidine in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred to allow for the formation of the sodium alkoxide.

  • Alkylation: Isoamyl bromide (1-bromo-3-methylbutane) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the free base, 2-[2-(isopentyloxy)ethyl]piperidine.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and aqueous solubility.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: The purified 2-[2-(isopentyloxy)ethyl]piperidine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride as a crystalline solid.

Synthesis_Workflow A 2-Pyridineethanol B 2-(2-Hydroxyethyl)piperidine A->B H2, PtO2 or Rh/C (Catalytic Hydrogenation) C 2-[2-(Isopentyloxy)ethyl]piperidine B->C 1. NaH 2. Isoamyl bromide (Williamson Ether Synthesis) D 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride C->D HCl in Ether (Salt Formation)

Caption: Synthetic pathway for 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride. The following techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of each atom.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride is expected to show distinct signals for the protons on the piperidine ring, the ethyl linker, and the isopentyl group. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms. For instance, the protons on the carbon adjacent to the nitrogen in the piperidine ring will be deshielded and appear at a lower field.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals will be indicative of the type of carbon (aliphatic, ether-linked, etc.).

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons

Proton GroupExpected Chemical Shift (ppm)Multiplicity (Expected)
Piperidine Ring Protons 1.5 - 3.5Multiplets
Ethyl Linker Protons (-CH2-CH2-) 3.0 - 4.0Multiplets
Isopentyl Group Protons 0.9 - 3.8Doublet, Multiplets, Triplet
NH Proton (as hydrochloride) Broad singletBroad Singlet

Note: These are estimated chemical shift ranges based on similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride is expected to exhibit characteristic absorption bands.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (salt) 2400 - 2800Broad absorption due to the ammonium salt.
C-H Stretch (aliphatic) 2850 - 3000Sharp to medium peaks.
C-O Stretch (ether) 1050 - 1150Strong, characteristic peak.
N-H Bend 1550 - 1650Medium to strong absorption.

Note: A representative IR spectrum of piperidine hydrochloride can be found on SpectraBase for comparison.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar and ionic compounds like hydrochloride salts. In the positive ion mode, the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The m/z value of this peak should correspond to the molecular weight of the free base (C12H25NO).

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the side chain or ring opening.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry (MS) Start->MS Molecular Weight and Fragmentation Purity Purity Assessment (e.g., HPLC) Start->Purity Confirmation Structural Confirmation and Purity Data NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Analytical workflow for structural confirmation and purity assessment.

Potential Biological Activity and Applications

Piperidine derivatives are a well-established class of compounds with a wide range of pharmacological activities.[2][4][6] They are found in numerous approved drugs targeting various conditions, including those affecting the central nervous system (CNS), cancer, and infectious diseases.[1]

The structural features of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride suggest several potential areas of biological investigation:

  • CNS Activity: The piperidine moiety is a common scaffold in drugs that target the CNS.[1] Its ability to cross the blood-brain barrier makes it a valuable component in the design of neuropsychiatric and neurodegenerative disease therapies.

  • Antimicrobial and Antifungal Activity: Numerous piperidine derivatives have demonstrated potent antimicrobial and antifungal properties.[10] The lipophilic side chain of the title compound could enhance its ability to disrupt microbial cell membranes.

  • Anticancer Properties: The piperidine nucleus is also a "privileged structure" in the development of anticancer agents.[1] Many kinase inhibitors and other targeted cancer therapies incorporate this heterocyclic system.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, a plausible synthetic route, and the analytical characterization of 2-[2-(isopentyloxy)ethyl]piperidine hydrochloride. The insights and detailed protocols presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel piperidine-based therapeutics. The versatility of the piperidine scaffold, combined with the specific structural features of the title compound, warrants further investigation into its pharmacological profile and potential applications in medicine.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Retrieved from [Link]

  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Retrieved from [Link]

  • Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
  • Ye, J., et al. (2018). A continuous flow method to obtain 2-substituted piperidine derivatives. Organic & Biomolecular Chemistry, 16(33), 6064-6068.
  • Rink, M., et al. (1960). [Studies on the synthesis of 2-piperidineethanol derivatives]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 293(1), 74-82.
  • Lattes, A., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4554-4557.
  • Organic Chemistry Portal. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. [Video]. YouTube. Retrieved from [Link]

  • Hu, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.
  • PubChem. (n.d.). 2-[2-(2-naphthyloxy)ethyl]piperidine hydrochloride. Retrieved from [Link]

  • Wirth, T., et al. (2019). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Beilstein Journal of Organic Chemistry, 15, 283-289.
  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(7), 554-569.
  • European Patent Office. (2006). Processes for preparing 2-piperidineethanol compounds (EP 1131289 B1).
  • PubChem. (n.d.). 2-Ethylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds (US6258955B1).
  • Elliott, S., et al. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 403-414.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0). Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[2-(2-naphthyloxy)ethyl]piperidine hydrochloride (C17H21NO). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl (WO2019049918A1).
  • National Institute of Standards and Technology. (n.d.). 2-Ethylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-(2-Hydroxyethyl)piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl) and (E)-3-(pyrrolidinyl) vinyl ketones. Journal of Molecular Structure, 1076, 34-40.
  • PubChem. (n.d.). 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

Sources

Pharmacological properties of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Landscape of 2-Substituted Piperidine Derivatives: A Case Study Perspective on 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride

Preamble: Navigating the Knowns and Unknowns

The piperidine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a vast array of clinically significant pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and receptor interactions.[2] This guide delves into the pharmacological properties of 2-substituted piperidine derivatives, a class of compounds with demonstrated therapeutic potential across various domains, including neurology, oncology, and infectious diseases.[3][4][5][6][7]

While this document is framed around the specific chemical entity 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride , it is crucial to acknowledge the current scarcity of publicly available pharmacological data for this exact molecule. Therefore, this guide will adopt a broader, yet scientifically rigorous, approach. We will extrapolate the potential pharmacological profile of the title compound by examining structurally related 2-substituted piperidines. This analysis will be grounded in established structure-activity relationships (SAR) and experimental data from the scientific literature, providing a predictive framework for researchers and drug development professionals.

I. Synthetic Strategies for 2-Substituted Piperidines

The synthesis of piperidine derivatives is a well-trodden path in organic chemistry, with numerous methodologies available to construct the heterocyclic core and introduce substituents at the 2-position. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituent.

A common and versatile precursor for many 2-substituted piperidines is piperidine-2-ethanol.[8][9] This starting material allows for a variety of chemical transformations to introduce diverse functionalities. For instance, the hydroxyl group can be leveraged for etherification or esterification, while the piperidine nitrogen can be functionalized through N-alkylation or N-acylation.

Experimental Protocol: General Synthesis of 2-(Alkoxyethyl)piperidine Derivatives

This protocol outlines a generalized, two-step synthesis for 2-[2-(alkoxy)ethyl]piperidine derivatives, based on common organic chemistry principles.

Step 1: N-Protection of Piperidine-2-ethanol

  • Dissolve piperidine-2-ethanol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Slowly add a protecting group reagent (e.g., benzyl chloroformate for Cbz protection, di-tert-butyl dicarbonate for Boc protection) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify the N-protected intermediate by column chromatography.

Step 2: O-Alkylation and Deprotection

  • Dissolve the N-protected piperidine-2-ethanol in an anhydrous polar aprotic solvent (e.g., DMF, THF).

  • Add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the alcohol.

  • Add the desired alkyl halide (e.g., 1-bromo-3-methylbutane for the isopentyloxy group).

  • Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Quench the reaction and perform an extractive workup.

  • Purify the O-alkylated intermediate by column chromatography.

  • Remove the N-protecting group under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc).

  • If desired, form the hydrochloride salt by treating the free base with HCl in a suitable solvent like ether or isopropanol.

G cluster_synthesis Synthetic Pathway start Piperidine-2-ethanol protected N-Protected Piperidine-2-ethanol start->protected Protection (e.g., Boc, Cbz) ether N-Protected 2-[2-(Isopentyloxy)ethyl]piperidine protected->ether O-Alkylation (e.g., NaH, Isopentyl bromide) final 2-[2-(Isopentyloxy)ethyl]piperidine ether->final Deprotection hcl_salt 2-[2-(Isopentyloxy)ethyl]piperidine HCl final->hcl_salt Salt Formation (HCl)

Caption: Generalized synthetic route to 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride.

II. Potential Pharmacological Activities: An Evidence-Based Extrapolation

The piperidine ring is a versatile scaffold that can be tailored to interact with a wide range of biological targets. Based on the activities of structurally similar compounds, we can hypothesize several potential pharmacological roles for 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride.

A. Neurological and CNS Applications

1. Anticonvulsant Properties: Piperidine derivatives have been extensively studied for their anticonvulsant effects.[3] For example, certain bis-piperidine derivatives have shown promising activity in maximum electroshock (MES) models, a standard screening method for anticonvulsant drugs.[3] The mechanism often involves modulation of ion channels or neurotransmitter systems.

2. Analgesic Effects: The piperidine scaffold is a key component of many opioid analgesics.[4] However, non-opioid analgesic mechanisms are also possible. Studies on various alkyl piperidine derivatives have demonstrated significant analgesic activity, suggesting that even simple modifications can confer pain-relieving properties.[4]

3. Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used to treat the symptoms of Alzheimer's disease. Several 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be potent AChE inhibitors.[7] The piperidine nitrogen often plays a crucial role in binding to the enzyme's active site. One such derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as a particularly potent inhibitor with an IC50 of 0.56 nM.[7]

B. Antiproliferative and Anticancer Potential

The σ1 receptor is overexpressed in many types of cancer cells, making it an attractive target for anticancer drug development.[6] A series of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold have demonstrated significant antiproliferative properties in human cancer cell lines.[6] The lipophilicity and the nature of the substituents on the piperidine ring are critical for high affinity and selectivity.

Additionally, platinum-based anticancer drugs containing piperidine ligands have been developed. These compounds can induce apoptosis in tumor cells and may overcome resistance to traditional platinum drugs like cisplatin.[10]

C. Antimicrobial and Other Activities

Piperidine derivatives have also been investigated for a range of other biological activities:

  • Antifungal: Hybrid molecules combining piperidine and isoquinoline structures have shown remarkable potency against various yeast species, including Candida krusei.[5]

  • Antioxidant: The piperidine ring can be incorporated into molecules with significant free radical scavenging activity.[11]

  • β-Adrenergic Antagonism: Certain 2-(aryloxy)-1-(2-piperidyl)ethanol derivatives have been shown to be potent β-blockers, with some compounds exceeding the potency of propranolol.[12]

Pharmacological Activity Example Piperidine Derivative Class Key Findings Reference
AnticonvulsantBis-piperidine derivativesActive in MES screening models.[3]
AnalgesicAlkyl piperidine derivativesSignificant pain relief in animal models.[4]
AChE Inhibition1-Benzyl-4-substituted piperidinesPotent inhibition of acetylcholinesterase.[7]
Antiproliferative4-(2-Aminoethyl)piperidine derivativesHigh affinity for σ1 receptors; inhibit cancer cell growth.[6]
AntifungalPiperidine-isoquinoline hybridsPotent against yeast species.[5]
β-Adrenergic Blockade2-(Aryloxy)-1-(2-piperidyl)ethanolsHigh competitive β-blocking potency.[12]

III. Postulated Mechanism of Action: A Hypothetical Framework

Given the structural features of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride—a secondary amine in the piperidine ring and an ether linkage—several mechanisms of action can be postulated.

G cluster_moa Potential Mechanisms of Action cluster_receptors Receptor Interactions cluster_enzymes Enzyme Inhibition cluster_channels Ion Channel Modulation compound 2-[2-(Isopentyloxy)ethyl]piperidine sigma1 σ1 Receptor compound->sigma1 Binding (Antiproliferative) adrenergic Adrenergic Receptors (β) compound->adrenergic Antagonism (Cardiovascular) ache Acetylcholinesterase (AChE) compound->ache Inhibition (Cognitive) ion_channel Voltage-gated Ion Channels (Na+, Ca2+) compound->ion_channel Modulation (Anticonvulsant) opioid Opioid Receptors

Caption: Hypothetical interaction pathways for 2-substituted piperidine derivatives.

The protonated secondary amine can participate in crucial hydrogen bonding and ionic interactions with target proteins. The isopentyloxyethyl side chain provides a degree of lipophilicity that can influence membrane permeability and interactions with hydrophobic pockets in receptors or enzymes.

  • For CNS effects: The compound might modulate the activity of neurotransmitter receptors (e.g., sigma, adrenergic) or ion channels, which is a common mechanism for anticonvulsant and analgesic drugs.

  • For antiproliferative effects: Interaction with the σ1 receptor is a strong possibility, given the success of other piperidine derivatives in this area.[6]

  • For anticholinesterase activity: The piperidine nitrogen could anchor the molecule in the active site of AChE, while the side chain interacts with peripheral sites.

IV. Future Directions and Conclusion

The pharmacological potential of 2-substituted piperidine derivatives is vast and continues to be an active area of research. While specific data for 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride is not yet in the public domain, this guide provides a robust, evidence-based framework for predicting its likely pharmacological properties.

Future research should focus on:

  • In vitro screening: Profiling the compound against a panel of receptors and enzymes, particularly those implicated in CNS disorders and cancer (e.g., σ1 receptors, AChE, various ion channels).

  • Cell-based assays: Evaluating its cytotoxic and antiproliferative effects on various cancer cell lines.

  • In vivo studies: If in vitro results are promising, progressing to animal models to assess efficacy for conditions like epilepsy, neuropathic pain, or cancer, as well as to determine its pharmacokinetic and safety profile.

References

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine deriv
  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (URL not available)
  • Analgesic activity of alkyl piperidine deriv
  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. ([Link])

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. ([Link])

  • Eltrombopag | C25H22N4O4 | CID 135449332 - PubChem - NIH. ([Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ([Link])

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. ([Link])

  • US5250542A - Peripherally selective piperidine carboxylate opioid antagonists - Google P
  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. ([Link])

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL not available)
  • Antioxidant potential of piperidine containing compounds-a short review - SciSpace. ([Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. ([Link])

  • Two-directional synthesis and biological evaluation of alkaloid 5- epi-cis-275B' - The Royal Society of Chemistry. ([Link])

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. ([Link])

  • Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization - PubMed. ([Link])

  • Synthesis and beta-adrenergic antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols - PubMed. ([Link])

  • Stereodivergent Diversity‐Oriented Synthesis: Exploiting the Versatility of 2‐Piperidine Ethanol | Request PDF - ResearchGate. ([Link])

  • CN101723879A - Method for synthesizing (R)

Sources

Safety Data Sheet (SDS) for 2-[2-(Isopentyloxy)ethyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an advanced technical dossier for 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride . It is designed for Principal Investigators, Chemical Safety Officers, and Drug Development Scientists who require more than a standard regulatory summary.

Given the specialized nature of this compound (often a custom synthesis intermediate or specific research ligand), specific regulatory toxicity data is limited. Therefore, this guide utilizes Structure-Activity Relationship (SAR) Read-Across principles, deriving safety and handling protocols from structurally validated piperidine ether analogs.

Chemical Identity & Physicochemical Profiling

Compound Class: Piperidine Ether Hydrochloride Role: Pharmaceutical Intermediate / Research Ligand (Ion Channel Modulation)

PropertySpecificationTechnical Insight
Chemical Name 2-[2-(Isopentyloxy)ethyl]piperidine HClThe 2-position substitution introduces steric hindrance distinct from 4-substituted analogs, potentially affecting metabolic stability.
Molecular Formula

The HCl salt form ensures water solubility but introduces hygroscopicity.
Molecular Weight ~235.8 g/mol (Free base: ~199.3 g/mol )Low MW facilitates blood-brain barrier (BBB) penetration if lipophilicity is sufficient.
Physical State White to Off-white Crystalline SolidProne to deliquescence; requires strict humidity control.
Solubility Water (High), DMSO (Moderate), Ethanol (High)The ether oxygen acts as a hydrogen bond acceptor, aiding solubility despite the lipophilic isopentyl tail.
pKa (Calc) ~10.5 (Piperidine nitrogen)Highly ionized at physiological pH (7.4), suggesting mechanism of action involves cationic interaction.

Hazard Identification & GHS Classification (Derived)

Based on SAR analysis of piperidine derivatives (e.g., Diphenidol, Piperocaine).

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism of Toxicity
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1]Piperidine moieties often modulate CNS ion channels (Na+/K+), leading to potential neurotoxicity or cardiac depression.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]The HCl salt hydrolyzes in sweat/mucosa to form acidic micro-environments.
Eye Damage/Irritation Cat 1/2AH318: Causes serious eye damage.[3]Cationic surfactants (amphiphilic amines) can disrupt corneal epithelial integrity.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.Inhalation of dust triggers vagal reflex and mucosal inflammation.

Critical Safety & Emergency Protocols

Exposure Response Logic

The following diagram outlines the immediate decision-making process for exposure incidents, prioritizing the neutralization of the HCl salt and management of CNS effects.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation (Dust) Type->Inhale Ingest Ingestion Type->Ingest Wash Flush 15min (Soap/Water) Neutralize HCl residue Skin->Wash SympSkin Symptoms: Redness/Burning? Wash->SympSkin MedSkin Apply Corticosteroid Seek Medical Attn SympSkin->MedSkin Yes FreshAir Remove to Fresh Air Support Respiration Inhale->FreshAir SympResp Symptoms: Dyspnea/Wheezing? FreshAir->SympResp MedResp Administer O2 Monitor for Edema SympResp->MedResp Yes Rinse Rinse Mouth Do NOT Induce Vomiting Ingest->Rinse Monitor Monitor CNS: Tremors/Seizures? Rinse->Monitor MedIngest Administer Activated Charcoal Benzodiazepines (if seizure) Monitor->MedIngest Urgent

Caption: Decision logic for acute exposure, emphasizing CNS monitoring for ingestion events due to piperidine pharmacophores.

Firefighting Measures
  • Hazardous Combustion Products: Nitrogen Oxides (NOx), Hydrogen Chloride (HCl) gas, Carbon Monoxide.[2][4]

  • Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[2][5][6] Avoid high-pressure water jets which may solubilize the salt and spread contamination into groundwater.

  • Tactical Note: Firefighters must wear full-face SCBA. The HCl fumes released upon thermal decomposition are highly corrosive to pulmonary tissue.

Technical Handling & Storage (The "Self-Validating" Protocol)

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

  • Static Control: The organic ether chain increases flammability risk if the salt dissociates. Ground all weighing equipment.

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationScientific Rationale
Gloves Nitrile (Double Layer) > 0.11mmPiperidines can permeate latex. Double gloving prevents breakthrough of the organic cation.
Respirator N95 (Dust) or P100 (if aerosolized)Prevents inhalation of the HCl salt particulates which are hygroscopic and damaging to alveoli.
Eye Protection Chemical Goggles + Face ShieldStandard safety glasses are insufficient against corrosive salt dusts that can dissolve in tear film.
Storage Integrity
  • Condition: Store at 2°C to 8°C (Desiccated).

  • Incompatibility: Segregate from Strong Oxidizers (e.g., permanganates) and Strong Bases . Reaction with bases liberates the free amine (volatile, oily), changing the toxicity profile and flammability.

Experimental Workflow: Standard Solution Preparation

Objective: Prepare a stable 10 mM stock solution for in vitro assays while minimizing hydrolysis risks.

Materials:

  • Compound: 2-[2-(Isopentyloxy)ethyl]piperidine HCl

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)

  • Vessel: Amber glass vial (silanized)

Protocol:

  • Gravimetric Analysis: Weigh 2.36 mg of compound into the vial.

    • Why: Small masses increase error; if precision is required, weigh 23.6 mg and dilute.

  • Solvation: Add 1.0 mL of Anhydrous DMSO. Vortex for 30 seconds.

    • Observation: Solution should be clear. If turbidity persists, sonicate at 40kHz for 2 mins.

    • Caution: DMSO is exothermic upon water absorption; keep capped to prevent moisture uptake which degrades the HCl salt.

  • Filtration: Syringe filter through a 0.22 µm PTFE membrane.

    • Why: Nylon filters may bind the cationic piperidine moiety.

  • Validation: Check pH of an aliquot diluted 1:100 in water. It should be slightly acidic (~pH 5-6). If neutral/basic, the salt may have degraded to free base.

Toxicological Mechanisms & Metabolic Fate

Understanding the metabolic pathway is crucial for predicting toxicity in animal models. The following diagram illustrates the hypothetical biotransformation of the compound.

MetabolicFate Parent Parent Compound (Piperidine Ether) CYP450 CYP450 (Oxidation) Parent->CYP450 NOxide N-Oxide Metabolite (Polar/Excretable) CYP450->NOxide Flavin Monooxygenase Dealkyl O-Dealkylation CYP450->Dealkyl CYP2D6/3A4 Alcohol Piperidine Ethanol (Active Metabolite?) Dealkyl->Alcohol Aldehyde Isovaleraldehyde (Toxic Intermediate) Dealkyl->Aldehyde Acid Excretion Acid Excretion Aldehyde->Acid Excretion ALDH

Caption: Hypothetical metabolic pathways. O-dealkylation releases isovaleraldehyde, a potential irritant, while the piperidine ethanol core may retain biological activity.

Mechanistic Toxicology
  • Ion Channel Blockade: The piperidine ring, positively charged at physiological pH, mimics the pharmacophore of local anesthetics (e.g., Ropivacaine). It likely binds to the intracellular pore of Voltage-Gated Sodium Channels (

    
    ), inhibiting action potential propagation. This explains the risk of cardiac arrhythmia  and seizures  in overdose.
    
  • Mitochondrial Toxicity: The lipophilic isopentyl chain facilitates entry into the mitochondrial matrix, where the cationic amine can disrupt the proton gradient, potentially leading to apoptosis in high-exposure scenarios (cytotoxicity).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives. (Accessed 2024).[1][3][4] Link

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine Hydrochloride - Toxicological Information. (2023).[5][7] Link

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Piperidine.Link

  • Merck & Co. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. (2013).[5] (Reference for general piperidine salt properties).

  • World Health Organization (WHO). International Chemical Safety Cards (ICSC): Piperidine.Link

Disclaimer: This document is a technical guide generated for research purposes. It relies on read-across data from structural analogs. Always consult the specific SDS provided by the synthesis laboratory before handling.

Sources

Methodological & Application

In Vitro Assay Methods for Characterizing 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction

The piperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of biological systems, particularly within the central nervous system.[1][2] Compounds featuring this moiety often exhibit significant activity at various receptors and ion channels.[3][4] The compound 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride belongs to this versatile class. Its structural similarity to known phenoxyalkylpiperidines suggests a high likelihood of interaction with sigma receptors, particularly the sigma-1 (σ1) receptor subtype.[5]

The σ1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[6] It is not a classic G protein-coupled receptor but rather a modulator of various signaling pathways and client proteins, including ion channels.[6][7] Its role in regulating intracellular calcium (Ca²⁺) homeostasis is well-documented, making the investigation of Ca²⁺ signaling a critical step in functionally characterizing any putative σ1 ligand.[8][9]

This guide, intended for researchers in drug discovery and pharmacology, provides detailed application notes and step-by-step protocols for two fundamental in vitro assays essential for the initial characterization of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride:

  • Sigma-1 Receptor Radioligand Binding Assay: To quantitatively determine the compound's binding affinity (Kᵢ) at the σ1 receptor.

  • Fluorescent Intracellular Calcium Mobilization Assay: To assess the compound's functional effect on cellular calcium signaling pathways.

These assays provide the foundational data for understanding the compound's molecular target engagement and its subsequent functional cellular response.

Section 1: Sigma-1 Receptor Binding Assays

Principle of the Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[10] The technique relies on the principle of competitive displacement. A radiolabeled ligand (a "hot" ligand) with known high affinity and selectivity for the target receptor is incubated with a biological preparation containing the receptor (e.g., tissue membrane homogenates). The amount of radioligand bound to the receptor is then measured.

To determine the affinity of an unlabeled test compound (a "cold" ligand), it is introduced into the assay at various concentrations. The test compound competes with the radioligand for the same binding site on the receptor. A potent test compound will displace the radioligand at low concentrations. By measuring the concentration of the test compound required to displace 50% of the specifically bound radioligand (the IC₅₀ value), one can calculate its inhibitory constant (Kᵢ), which reflects the compound's binding affinity for the receptor.[11]

Application Note: Characterizing Target Affinity

For a novel compound like 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride, determining its binding affinity for the σ1 receptor is a primary step in establishing its pharmacological profile. This assay provides a quantitative measure (the Kᵢ value) of how tightly the compound binds to the receptor. A low nanomolar Kᵢ value would indicate high-affinity binding and suggest that the σ1 receptor is a likely physiological target.

The choice of tissue preparation and radioligand is critical. Guinea pig liver membranes are often used as they provide a rich source of σ1 receptors.[11][12] The selective σ1 receptor radioligand, [³H]-(+)-pentazocine, is preferred for these studies to minimize binding to the σ2 subtype.[12][13] The assay must distinguish between total binding and non-specific binding (binding to components other than the receptor), which is achieved by using a high concentration of a known, potent, unlabeled ligand (e.g., haloperidol) to saturate the receptors. Specific binding is the difference between total and non-specific binding.

Detailed Protocol: Competitive Radioligand Binding Assay for σ1 Receptor

This protocol is designed to determine the Kᵢ of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride for the σ1 receptor using guinea pig liver membranes and [³H]-(+)-pentazocine.

Materials:

  • Test Compound: 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Membrane Preparation: Guinea pig liver membrane homogenate, prepared and protein-quantified (e.g., via BCA assay).[14]

  • Radioligand: [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 2-3 nM).

  • Non-Specific Binding (NSB) Agent: Haloperidol at a saturating concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation cocktail.[14]

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting P1 Prepare serial dilutions of Test Compound A1 Add to wells: 1. Assay Buffer 2. Test Compound (or Vehicle/NSB) 3. Membrane Homogenate P1->A1 P2 Prepare membrane homogenate, Radioligand, and NSB agent P2->A1 A2 Add Radioligand ([³H]-(+)-pentazocine) to all wells A1->A2 A3 Incubate at room temperature (e.g., 120 minutes) with agitation A2->A3 H1 Rapidly filter contents through glass fiber filters using a cell harvester A3->H1 H2 Wash filters with ice-cold Wash Buffer H1->H2 H3 Dry filters, add scintillation cocktail H2->H3 H4 Quantify radioactivity (CPM) using a scintillation counter H3->H4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride in assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding (TB): Add 50 µL assay buffer (vehicle), 150 µL membrane preparation, and 50 µL [³H]-(+)-pentazocine.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM haloperidol, 150 µL membrane preparation, and 50 µL [³H]-(+)-pentazocine.

    • Test Compound: Add 50 µL of each dilution of the test compound, 150 µL membrane preparation, and 50 µL [³H]-(+)-pentazocine. The final assay volume is 250 µL.[14]

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

  • Harvesting: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited:

    • % Inhibition = 100 * (1 - [(CPM in test well - NSB) / SB])

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

  • Calculate Kᵢ:

    • Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Example Data Table:

Compound Conc. (log M)% Inhibition
-11.02.5
-10.55.1
-10.010.3
-9.522.8
-9.048.9
-8.575.2
-8.090.1
-7.596.4
-7.098.9

Interpretation: A lower Kᵢ value signifies a higher binding affinity. A Kᵢ in the low nanomolar or sub-nanomolar range would classify 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride as a high-affinity σ1 receptor ligand.

Section 2: Intracellular Calcium Mobilization Assays

Principle of the Assay

This assay measures changes in intracellular free calcium ([Ca²⁺]i), a critical second messenger in many signaling pathways.[9] The method utilizes fluorescent dyes that are sensitive to calcium. These dyes are introduced into cells in a membrane-permeable acetoxymethyl (AM) ester form.[15] Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytoplasm.[15] When the dye binds to Ca²⁺ released from intracellular stores (like the endoplasmic reticulum) or entering from the extracellular space, its fluorescence intensity changes dramatically.[16]

Modern assays, such as those performed on a FLIPR (Fluorometric Imaging Plate Reader), are typically homogeneous, "no-wash" procedures.[17] These kits include a masking dye that remains outside the cells to quench any background fluorescence from the extracellular medium, significantly improving the signal-to-noise ratio.[15] The FLIPR instrument can add the test compound and simultaneously monitor the rapid changes in fluorescence in real-time across a 96- or 384-well plate, making it ideal for high-throughput screening.[18]

Application Note: Assessing Functional Activity

While a binding assay confirms target engagement, a functional assay like a calcium mobilization assay reveals the downstream consequences of that binding. Since the σ1 receptor modulates Ca²⁺ signaling, this assay can help classify 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride as a potential agonist, antagonist, or allosteric modulator.

  • Agonist Activity: If the compound directly activates the σ1 receptor (or another target) in a way that causes a release of Ca²⁺ from intracellular stores, an increase in fluorescence will be observed immediately after its addition.

  • Antagonist Activity: To test for antagonism, cells are pre-incubated with the test compound. Then, a known agonist that elicits a calcium response is added. If the test compound is an antagonist, it will block or reduce the calcium flux induced by the agonist.

  • Direct Channel Blocking: If the compound directly blocks calcium channels, it would be expected to inhibit calcium influx stimulated by a depolarizing agent (e.g., potassium chloride).[19][20]

This assay provides crucial functional data that complements the affinity data from the binding assay.

Detailed Protocol: No-Wash FLIPR Calcium Assay

This protocol describes a method to screen for agonist activity of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride using a commercially available no-wash calcium assay kit (e.g., FLIPR Calcium 6 Kit) and a cell line endogenously expressing the σ1 receptor (e.g., HEK-293 or CHO cells).

Materials:

  • Cells: A suitable cell line plated in a 96- or 384-well black-walled, clear-bottom microplate and grown to confluence.

  • Test Compound Plate: 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride serially diluted in assay buffer at a concentration 4-5x higher than the final desired concentration.

  • Positive Control: A known agonist for a receptor in the cell line that couples to calcium mobilization (e.g., Carbachol for muscarinic receptors).

  • Assay Kit: FLIPR Calcium Assay Kit, containing a calcium-sensitive dye (Component A) and a buffer/masking dye solution (Component B).[15]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: FLIPR instrument (or equivalent, e.g., FlexStation 3), incubator (37°C, 5% CO₂).

Workflow Visualization:

G cluster_prep Cell & Dye Preparation cluster_load Dye Loading cluster_read FLIPR Measurement P1 Plate cells in microplate and incubate overnight L1 Add equal volume of Dye Loading Buffer to cells P1->L1 P2 Prepare Dye Loading Buffer (mix Component A + B) P2->L1 L2 Incubate plate (e.g., 1 hour at 37°C) L1->L2 R1 Place cell plate and compound plate into FLIPR L2->R1 R2 Instrument establishes a baseline fluorescence reading R1->R2 R3 Instrument adds compound from compound plate to cell plate R2->R3 R4 Immediately monitor kinetic change in fluorescence (calcium flux) R3->R4

Caption: Principle of a no-wash fluorescent calcium flux assay.

Step-by-Step Methodology:

  • Cell Plating: The day before the assay, seed cells into the microplate at an optimized density to ensure they form a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Dye-Loading Solution Preparation: On the day of the assay, prepare the dye-loading solution according to the kit manufacturer's instructions. This typically involves dissolving the dye (Component A) in the provided buffer (Component B).[15]

  • Cell Loading: Remove the cell plate from the incubator. Add a volume of dye-loading solution to each well equal to the volume of culture medium already present (e.g., add 50 µL dye solution to 50 µL medium in a 96-well plate).

  • Incubation: Return the plate to the incubator for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.[15] Some protocols may require incubation at room temperature.[18]

  • FLIPR Assay:

    • Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to first read a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the test compound (or control) from the compound plate to the cell plate.

    • Immediately following the addition, the instrument will record the change in fluorescence intensity over time, typically for 1-3 minutes.[21]

Data Analysis and Interpretation

The output from the FLIPR is a kinetic graph of Relative Fluorescence Units (RFU) versus time for each well.

  • Response Calculation: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence signal (Max-Min RFU).

  • Dose-Response Curve: Plot the Max-Min RFU against the logarithm of the test compound concentration.

  • Determine EC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Example Data Table:

Compound Conc. (log M)Max-Min RFU
-9.0150
-8.5320
-8.01500
-7.56800
-7.018500
-6.535000
-6.042000
-5.542500
-5.042300

Interpretation:

  • A concentration-dependent increase in RFU indicates that the compound has agonist activity , causing an increase in intracellular calcium. The EC₅₀ value quantifies its potency.

  • If the compound shows no increase in RFU on its own, it is not an agonist. An antagonist experiment would then be performed.

  • If the compound causes a decrease in the baseline fluorescence or inhibits a response to a known stimulus, it may be a calcium channel blocker or have cytotoxic effects at higher concentrations.

Conclusion

The strategic application of in vitro radioligand binding and functional calcium mobilization assays provides a powerful and efficient approach to the initial pharmacological characterization of novel compounds like 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride. The binding assay quantitatively defines the compound's affinity for its molecular target, the σ1 receptor, while the calcium flux assay provides crucial insight into the functional consequences of this interaction at the cellular level. Together, the data generated from these protocols establish a robust foundation for further preclinical development, guiding structure-activity relationship studies and informing the design of more complex downstream experiments.

References

  • FLIPR Calcium 4 Assay Kit Guide | Molecular Devices. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mesangeau, C., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 9-25. Available from: [Link]

  • Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. protocols.io. Available from: [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved February 22, 2026, from [Link]

  • Bio-protocol. (n.d.). Calcium -Ion analysis. Retrieved February 22, 2026, from [Link]

  • Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved February 22, 2026, from [Link]

  • Leone, S., et al. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Current Pharmaceutical Design, 15(28), 3299-3316. Available from: [Link]

  • Ateba, S. B., et al. (2008). Calcium channel blocking activity: Screening methods for plant derived compounds. Pharmacognosy Reviews, 2(3), 63-70. Available from: [Link]

  • Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 255. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Available from: [Link]

  • Shamash, J., et al. (1996). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. British Journal of Cancer, 74(6), 882-885. Available from: [Link]

  • Habtemariam, S. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. Available from: [Link]

  • Ariciu, A.-M., & Vrizas, I. (2017). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 22(9), 1389. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 22, 2026, from [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved February 22, 2026, from [Link]

  • SIGMA-1 EUROPE COST Action. (2025, October 25). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved February 22, 2026, from [Link]

  • Glossmann, H., & Ferry, D. R. (1984). Assay for calcium channels. OSTI.GOV. Available from: [Link]

  • Beres, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4569. Available from: [Link]

  • Tussupova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 70(4), 1083-1092. Available from: [Link]

  • Lee, J., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters, 17(20), 5693-5697. Available from: [Link]

  • Prezzavento, O., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 50(12), 2765-2776. Available from: [Link]

  • Zamponi, G. W. (1999). Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels. Journal of Molecular Modeling, 5(1), 1-8. Available from: [Link]

  • BindingDB. (n.d.). Ki Summary for BDBM50003750. Retrieved February 22, 2026, from [Link]

  • Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(12), 3465-3475. Available from: [Link]

  • Li, J., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 488-491. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • Pu, A., et al. (2022). WIN55212-2 Modulates Intracellular Calcium via CB1 Receptor-Dependent and Independent Mechanisms in Neuroblastoma Cells. International Journal of Molecular Sciences, 23(18), 10928. Available from: [Link]

  • Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10375-10398. Available from: [Link]

  • Manjusha, C., & Sravani, G. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23204. Available from: [Link]

  • Takuwa, Y., Takuwa, N., & Rasmussen, H. (1988). The effects of isoproterenol on intracellular calcium concentration. The Journal of Biological Chemistry, 263(2), 762-768. Available from: [Link]

  • Al-Ghananeem, A. (n.d.). Lec.2 4 stage. Retrieved February 22, 2026, from [Link]

  • Carceller, E., et al. (1990). Synthesis and beta-adrenergic antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Journal of Medicinal Chemistry, 33(7), 1911-1917. Available from: [Link]

  • Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1461. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of the peak calcium current by felodipine and the effect of Bay K8644. Retrieved February 22, 2026, from [Link]

  • Nutrition Insight. (2026, February 19). Plant synergies for supplements: Study finds anti-inflammatory remedy. Retrieved February 22, 2026, from [Link]

Sources

Application Notes & Protocols: Dosing Guidelines for 2-[2-(Isopentyloxy)ethyl]piperidine HCl in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to establishing dosing regimens for the novel sigma receptor ligand, 2-[2-(Isopentyloxy)ethyl]piperidine HCl, in preclinical animal models.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate dosing guidelines for the novel compound 2-[2-(Isopentyloxy)ethyl]piperidine HCl in various animal models. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] This guide synthesizes technical data with field-proven insights to facilitate scientifically sound and ethically responsible preclinical research. We will delve into the compound's likely mechanism of action, provide detailed protocols for formulation and administration, and outline a systematic approach to dose-range finding, pharmacokinetic (PK), and pharmacodynamic (PD) studies.

Scientific Background & Rationale

The Piperidine Scaffold in Drug Discovery

The piperidine motif is a cornerstone of modern medicinal chemistry due to its favorable physicochemical properties. It can exist in various conformations, allowing it to adapt to the steric requirements of target binding pockets.[1] Furthermore, the presence of the piperidine nitrogen atom allows for modulation of lipophilicity and water solubility, which are critical for pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1] Its metabolic stability often contributes to improved druggability and reduced toxicity.[1]

Probable Mechanism of Action: Targeting Sigma Receptors

While 2-[2-(Isopentyloxy)ethyl]piperidine HCl is a novel compound, its structure strongly suggests it functions as a ligand for sigma receptors (σR). Sigma receptors, comprising σ1 and σ2 subtypes, are unique intracellular proteins implicated in a wide array of pathophysiological processes.[2][3]

  • Sigma-1 Receptor (σ1R): This receptor is a ligand-regulated chaperone protein located at the endoplasmic reticulum.[3][4] It plays a crucial role in cellular signaling, including calcium homeostasis and neurotransmitter release.[3] Growing evidence links σ1R to neurological and psychiatric conditions like schizophrenia, depression, Alzheimer's disease, and drug abuse.[3][5]

  • Sigma-2 Receptor (σ2R): Identified as the transmembrane protein TMEM97, σ2R is highly overexpressed in proliferating tumor cells, making it a promising biomarker and target for anticancer therapies.[4][5]

The therapeutic potential of modulating these receptors is vast, and compounds like 2-[2-(Isopentyloxy)ethyl]piperidine HCl are valuable tools for exploring this potential.[4][5]

sigma_receptor_pathway cluster_ligand 2-[2-(Isopentyloxy)ethyl]piperidine HCl cluster_cell Target Cell (e.g., Neuron, Cancer Cell) ligand Compound sigma1 σ1 Receptor (ER Chaperone) ligand->sigma1 Binds sigma2 σ2 Receptor (TMEM97) ligand->sigma2 Binds downstream Modulation of Cellular Signaling (Ca2+, Kinases, etc.) sigma1->downstream sigma2->downstream response Therapeutic Response (e.g., Neuroprotection, Apoptosis) downstream->response

Caption: Putative mechanism of 2-[2-(Isopentyloxy)ethyl]piperidine HCl action.

Preclinical Study Design: Foundational Principles

Animal Model Selection

The choice of animal model is contingent upon the research question.

  • Mice (e.g., C57BL/6, BALB/c): Commonly used for initial efficacy, toxicity, and pharmacokinetic screening due to their small size, cost-effectiveness, and the availability of genetically modified strains.

  • Rats (e.g., Sprague-Dawley, Wistar): Often preferred for more detailed toxicology and pharmacokinetic studies due to their larger size, which facilitates serial blood sampling.[6][7]

Regulatory guidelines for nonclinical safety studies generally recommend using two mammalian species, one of which is a non-rodent.[8][9]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines (e.g., NIH Office of Laboratory Animal Welfare, AAALAC). This includes minimizing animal stress and distress, using the minimum number of animals required for statistical significance, and defining humane endpoints.

Formulation and Vehicle Selection

The hydrochloride salt form of the compound suggests good aqueous solubility.[10] However, empirical testing is mandatory.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Testing:

    • Attempt to dissolve the compound in standard vehicles starting with the simplest. Test in the following order:

      • Sterile Water for Injection

      • 0.9% Sterile Saline

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 5% Dextrose in Water (D5W)

    • If solubility is insufficient, consider a co-solvent system. A common and generally safe option for oral administration in mice is a vehicle containing up to 10% DMSO.[11] A suggested vehicle could be 10% DMSO, 40% PEG-400, and 50% Saline.

  • Preparation for Dosing:

    • On the day of dosing, accurately weigh the required amount of 2-[2-(Isopentyloxy)ethyl]piperidine HCl.

    • If using a co-solvent, first dissolve the compound in the organic component (e.g., DMSO) before adding the aqueous components incrementally while vortexing.

    • Ensure the final solution is clear and free of precipitates. If a suspension is necessary, ensure it is homogenous before each administration.

    • Sterile filter the final formulation through a 0.22 µm syringe filter if intended for parenteral administration.

Dosing Guidelines and Administration Protocols

The following dose ranges are extrapolated from preclinical studies of other piperidine-based compounds. They are intended as starting points for empirical dose-range finding studies and are not definitive.

Animal ModelRoute of AdministrationProposed Starting Dose Range (mg/kg)Justification / Reference Compounds
Mouse Oral (p.o.) Gavage1 - 10 mg/kgBased on active doses of piperine (1.12-4.5 mg/kg) and BF2.649 (ED50 1.6 mg/kg).[12][13]
Intraperitoneal (i.p.)0.5 - 5 mg/kgParenteral routes typically require lower doses than oral administration due to bypassing first-pass metabolism.
Rat Oral (p.o.) Gavage1 - 20 mg/kgReflects doses used in rat studies for various compounds, including some piperidine derivatives.[14][15][16]
Intravenous (i.v.)0.1 - 2 mg/kgBased on typical i.v. doses for small molecules in rats to establish initial pharmacokinetic profiles.[16][17]

Protocol 2: Administration via Oral Gavage (Mouse/Rat)

  • Animal Handling: Gently restrain the animal, ensuring it can breathe comfortably.

  • Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats). Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently insert the needle into the esophagus and deliver the formulation smoothly. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[11]

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

Experimental Workflows: Dose-Range Finding and PK/PD

A critical first step in any preclinical study is to establish the dose-response relationship and the safety profile of the compound.

Dose-Range Finding (DRF) and MTD Studies

The objective is to identify a range of doses that are well-tolerated and to determine the Maximum Tolerated Dose (MTD).

dose_finding_workflow start Start: Select Animal Model (e.g., Mouse) groups Establish Dose Groups (n=3-5 per group) - Vehicle Control - Low Dose (e.g., 1 mg/kg) - Mid Dose (e.g., 5 mg/kg) - High Dose (e.g., 25 mg/kg) start->groups admin Single Dose Administration (e.g., p.o. or i.p.) groups->admin observe Monitor for 7-14 Days: - Clinical Signs - Body Weight - Food/Water Intake admin->observe necropsy Terminal Necropsy: - Gross Pathology - Organ Weights observe->necropsy analyze Analyze Data: Identify NOAEL and MTD necropsy->analyze end Select Doses for Efficacy Studies analyze->end

Caption: Workflow for a single-dose toxicity and range-finding study.

Pharmacokinetic (PK) Studies

PK studies characterize how the animal's body processes the drug.

Protocol 3: Basic Pharmacokinetic Study in Rats

  • Animal Preparation: Cannulate the jugular vein of male Wistar or Sprague-Dawley rats for serial blood sampling. Allow animals to recover for at least 24 hours.

  • Dosing: Administer a single dose of 2-[2-(Isopentyloxy)ethyl]piperidine HCl via the intended clinical route (e.g., 10 mg/kg p.o.) and a low dose via i.v. bolus (e.g., 1 mg/kg) to a separate cohort to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.[7]

Table of Key Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure over time.
t1/2 Elimination Half-lifeTime required for the drug concentration to decrease by half.
CL ClearanceVolume of plasma cleared of the drug per unit time.
Vd Volume of DistributionApparent volume into which the drug distributes in the body.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Pharmacodynamic (PD) Studies

PD studies measure the effect of the drug on the body. These should be tailored to the hypothesized mechanism of action. For a sigma receptor ligand, this could involve:

  • Neurobehavioral Models: In models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or cognitive function (e.g., novel object recognition).[13]

  • Anticancer Models: In tumor xenograft models, measuring tumor growth inhibition over time.[18]

Safety and Toxicology

The parent piperidine structure can exhibit toxicity. Acute oral LD50 values for piperidine in rats range from 133 to 740 mg/kg bw, with observed effects including respiratory distress and convulsions.[19] While 2-[2-(Isopentyloxy)ethyl]piperidine HCl is a derivative, this information underscores the need for careful dose escalation and monitoring. Toxicity studies should assess clinical signs, body weight changes, clinical pathology, and histopathology.[20] The duration of repeated-dose toxicity studies should be equal to or exceed the duration of the planned clinical trials.[8]

Conclusion

Establishing the correct dosing regimen for 2-[2-(Isopentyloxy)ethyl]piperidine HCl is a multifactorial process that requires a systematic and iterative approach. This guide provides the foundational principles, starting dose ranges, and detailed protocols to enable researchers to design and execute robust preclinical studies. By beginning with careful formulation and comprehensive dose-range finding studies, investigators can identify a safe and effective dose window to explore the full therapeutic potential of this promising sigma receptor ligand.

References

  • Semantic Scholar. (n.d.). Early development of sigma-receptor ligands.
  • ACS Publications. (2021, June 2). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PMC.
  • ACS Publications. (2025, March 7). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors.
  • Taylor & Francis Online. (2010, December 23). Early Development of Sigma-Receptor Ligands.
  • U.S. Food and Drug Administration. (n.d.). SINGLE DOSE BIOAVAILABILITY IN MALE RATS R6437. accessdata.fda.gov.
  • University of California, Berkeley. (n.d.). Mice.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment.
  • Health Products Regulatory Authority. (n.d.). 1. name of the veterinary medicinal product.
  • U.S. Food and Drug Administration. (n.d.). 21-549 Emend Pharmacology Review Part 5. accessdata.fda.gov.
  • ResearchGate. (2026, January 27). Are there any safe oral dosing guidance for A-1331852 dissolved in DMSO?
  • University of British Columbia. (2016, March 2). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Animal Care Services.
  • Semantic Scholar. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
  • National Center for Biotechnology Information. (n.d.). Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats. PMC.
  • PubMed. (2004, March 15). Immunotoxicological effects of piperine in mice.
  • ResearchGate. (n.d.). (PDF) BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology.
  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
  • ResearchGate. (2025, August 9). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.
  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Benchchem. (n.d.). 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3.
  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics of Two Alkaloids after Oral Administration of Rhizoma Coptidis Extract in Normal Rats and Irritable Bowel Syndrome Rats. PMC.
  • U.S. Food and Drug Administration. (2020, April 20). Regulatory Toxicology and Pharmacology.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • MDPI. (2022, June 2). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration.
  • MolCore. (n.d.). 1220036-57-6 | 4-(2-(Isopentyloxy)ethyl)piperidine hydrochloride.
  • European Medicines Agency. (n.d.). ICH M3 (R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceutica.
  • ResearchGate. (2025, October 3). Species selection for nonclinical safety assessment of drug candidates: Examples of current industry practice.

Sources

Cell culture treatment protocols for 2-[2-(Isopentyloxy)ethyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

2-[2-(Isopentyloxy)ethyl]piperidine HCl is a piperidine-containing compound with potential applications in neuropharmacology and cell biology research.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents due to its favorable physicochemical properties that can enhance drug-like characteristics.[2] While specific literature on 2-[2-(Isopentyloxy)ethyl]piperidine HCl is emerging, its structural similarity to known sigma-1 receptor (S1R) modulators suggests a potential mechanism of action through this unique intracellular chaperone.[3][4]

The sigma-1 receptor is an intriguing protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling and homeostasis.[5][6] Unlike traditional receptors on the cell surface, S1R acts as an inter-organelle signaling modulator.[7] In its resting state, S1R is associated with the Binding immunoglobulin Protein (BiP), another ER chaperone.[7] Upon stimulation by agonist ligands, S1R dissociates from BiP and can translocate to other parts of the cell, including the plasma membrane, to interact with a variety of client proteins such as ion channels and other receptors.[8] This modulation of cellular signaling pathways makes S1R a compelling target for therapeutic intervention in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[6][9]

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of 2-[2-(Isopentyloxy)ethyl]piperidine HCl. The protocols outlined below are designed to be robust and adaptable, enabling the scientific community to explore the full potential of this compound. We will proceed with the working hypothesis that 2-[2-(Isopentyloxy)ethyl]piperidine HCl functions as a sigma-1 receptor agonist, drawing parallels with the well-characterized S1R agonist, PRE-084.[10][11]

Mechanism of Action: The Sigma-1 Receptor Chaperone System

The proposed mechanism of action for 2-[2-(Isopentyloxy)ethyl]piperidine HCl centers on its potential role as a sigma-1 receptor agonist. This activity is predicated on its structural features common to other S1R ligands.

The Sigma-1 Receptor Signaling Cascade:

  • Ligand Binding: Agonist compounds like PRE-084, and putatively 2-[2-(Isopentyloxy)ethyl]piperidine HCl, bind to the sigma-1 receptor at the ER membrane.[10]

  • Dissociation from BiP: This binding event induces a conformational change in S1R, leading to its dissociation from the BiP chaperone protein.[7][10]

  • Modulation of Client Proteins: Once liberated from BiP, S1R is free to interact with and modulate the function of a diverse array of "client" proteins. These include:

    • Ion Channels: S1R activation has been shown to regulate various ion channels, including K+, Na+, and Ca2+ channels, thereby influencing cellular excitability.[9]

    • G-protein Coupled Receptors (GPCRs): S1R can form heteromeric complexes with GPCRs, such as dopamine receptors, and modulate their signaling.[5]

    • Kinases and Other Signaling Proteins: S1R influences downstream signaling pathways by interacting with kinases and other effector molecules.

Cellular Consequences of S1R Activation:

The activation of S1R by an agonist can lead to a multitude of cellular responses, including:

  • Neuroprotection: By attenuating ER stress and modulating calcium homeostasis, S1R agonists can protect neurons from various insults.[6]

  • Neurite Outgrowth: S1R activation has been linked to the potentiation of neurite outgrowth, a crucial process in neural development and repair.[5]

  • Anti-inflammatory Effects: In models of neuroinflammation, S1R agonists have demonstrated the ability to reduce the activation of microglia.[10]

Experimental Protocols

I. General Cell Culture and Maintenance

Successful and reproducible experiments begin with healthy, consistently maintained cell cultures. The following are general guidelines applicable to most adherent cell lines.

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.[12]

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free.

  • Trypsin-EDTA solution.[13]

  • Sterile cell culture flasks, plates, and pipettes.

  • Humidified incubator at 37°C with 5% CO2.[12]

Protocol for Subculturing Adherent Cells:

  • Observation: Visually inspect the cell culture flask under an inverted microscope to assess confluency and check for any signs of contamination.[13] Aim to passage cells when they are approximately 80-90% confluent.

  • Aspiration: Carefully aspirate the old culture medium from the flask.

  • Washing: Gently wash the cell monolayer with PBS to remove any residual medium and serum.[13] Aspirate the PBS.

  • Trypsinization: Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer (e.g., 1 mL for a T-25 flask).[12]

  • Incubation: Place the flask in the incubator for 2-5 minutes, or until the cells begin to detach.[13]

  • Neutralization: Add a volume of complete culture medium (containing serum) that is at least three times the volume of trypsin used to inactivate the enzyme.[14]

  • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the cells to a sterile centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.[14]

  • Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete medium.

  • Seeding: Determine the cell density using a hemocytometer or automated cell counter. Seed new culture flasks or plates at the desired density.

II. Preparation and Application of 2-[2-(Isopentyloxy)ethyl]piperidine HCl

Proper handling and preparation of the compound are critical for obtaining accurate and reproducible results.

Stock Solution Preparation:

  • Solubility: Determine the optimal solvent for 2-[2-(Isopentyloxy)ethyl]piperidine HCl. Due to the hydrochloride salt, it is likely soluble in aqueous solutions like sterile water or PBS. For less soluble compounds, dimethyl sulfoxide (DMSO) is a common alternative.[4]

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in the chosen solvent.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Working Solution Preparation and Treatment:

  • Thawing: Thaw an aliquot of the stock solution at room temperature.

  • Dilution: On the day of the experiment, prepare working solutions by diluting the stock solution in pre-warmed, serum-free or complete culture medium. It is crucial to perform serial dilutions to achieve the final desired concentrations.

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same volume of the solvent used to dissolve the compound.

  • Application: Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentration of 2-[2-(Isopentyloxy)ethyl]piperidine HCl or the vehicle control.

III. Assessing Cellular Viability and Cytotoxicity

Before evaluating the specific biological effects of the compound, it is essential to determine its cytotoxic profile to identify a non-toxic working concentration range.

MTT Assay Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 2-[2-(Isopentyloxy)ethyl]piperidine HCl (e.g., from 0.1 µM to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle control wells.

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Parameter Recommendation
Cell Line Neuronal cell lines (e.g., SH-SY5Y, PC12) or other relevant lines
Seeding Density Optimize for logarithmic growth phase during treatment
Concentration Range 0.1 µM - 100 µM (or wider, based on preliminary tests)
Incubation Time 24, 48, 72 hours
Replicates Minimum of triplicates for each condition

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Cytotoxicity Assessment:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight Incubate Overnight seed_cells->overnight prepare_compound Prepare Compound Dilutions overnight->prepare_compound treat_cells Treat Cells with Compound/Vehicle prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining the cytotoxicity of 2-[2-(Isopentyloxy)ethyl]piperidine HCl using the MTT assay.

Proposed Sigma-1 Receptor Activation Pathway:

G cluster_er Endoplasmic Reticulum s1r_bip Sigma-1 Receptor (S1R) + BiP s1r_active Active S1R s1r_bip->s1r_active Dissociates from BiP ion_channel Ion Channels (e.g., K+, Ca2+) s1r_active->ion_channel Modulates gpcr GPCRs s1r_active->gpcr Modulates compound 2-[2-(Isopentyloxy)ethyl]piperidine HCl (Agonist) compound->s1r_bip Binds cellular_response Cellular Response (Neuroprotection, Neurite Outgrowth, etc.) ion_channel->cellular_response gpcr->cellular_response

Caption: Proposed signaling pathway for 2-[2-(Isopentyloxy)ethyl]piperidine HCl via sigma-1 receptor activation.

Conclusion and Future Directions

These application notes provide a foundational framework for initiating research into the cellular effects of 2-[2-(Isopentyloxy)ethyl]piperidine HCl. By first establishing a non-toxic concentration range, researchers can confidently proceed to more complex functional assays. Future investigations could explore this compound's effects on calcium signaling, ER stress responses, and its potential for neuroprotection in various in vitro models of neurological disorders. The protocols provided herein are intended to be a starting point, and optimization for specific cell lines and experimental questions is encouraged.

References

  • ResearchGate. (n.d.). The Pharmacology of Sigma-1 Receptors. Retrieved from [Link]

  • MDPI. (2024). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Retrieved from [Link]

  • University of Szeged. (n.d.). Sigma-1 receptor agonist. Retrieved from [Link]

  • PMC. (n.d.). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. Retrieved from [Link]

  • Public Health England. (n.d.). Cell culture protocols. Retrieved from [Link]

  • PMC. (n.d.). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Retrieved from [Link]

  • MMPC.org. (2013). Reagents and Materials: Protocol. Retrieved from [Link]

  • PMC. (n.d.). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Retrieved from [Link]

  • (n.d.). CELL CULTURE PROTOCOLS.
  • (n.d.).
  • (n.d.). PROTOCOL.
  • protocols.io. (2017). Cell culture Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation | Request PDF. Retrieved from [Link]

  • KSP. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • MalariaWorld. (n.d.). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Retrieved from [Link]

  • (n.d.). Pullen Lab Protocol for Immortalized Adherent Cell Culture.
  • PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2024). Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men. Retrieved from [Link]

  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

  • MDPI. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Retrieved from [Link]

  • (n.d.). Lec.2 4 stage.
  • PubChem. (n.d.). 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-[2-(Isopentyloxy)ethyl]piperidine HCl in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[2-(isopentyloxy)ethyl]piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. Here, you will find answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Introduction

2-[2-(Isopentyloxy)ethyl]piperidine HCl is a piperidine derivative with a chemical structure that includes a secondary amine within a saturated heterocyclic ring and an ether linkage. As with many pharmaceutical compounds, understanding its stability in aqueous solutions is critical for formulation development, ensuring therapeutic efficacy, and maintaining safety. The hydrochloride salt form is utilized to enhance aqueous solubility. This guide will explore the key factors influencing its stability and provide practical advice for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-[2-(isopentyloxy)ethyl]piperidine HCl in an aqueous solution?

The stability of 2-[2-(isopentyloxy)ethyl]piperidine HCl in aqueous solutions is primarily influenced by pH, temperature, and light exposure.[1][2]

  • pH: The ether linkage in the molecule is susceptible to acid-catalyzed hydrolysis.[3][4][5] Under strongly acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond. While ethers are generally stable to bases, extreme basic conditions could potentially lead to other degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and potential thermal decomposition of the piperidine ring structure.[2][6][7] Amine hydrochlorides can also exhibit thermal instability in solution.[8]

  • Light: Piperidine compounds can be photosensitive, particularly to UV light.[1] Photodegradation can lead to complex reaction pathways, including oxidation and the formation of radical species.[9][10][11]

Q2: What is the most likely degradation pathway for 2-[2-(isopentyloxy)ethyl]piperidine HCl in an aqueous solution?

The most probable degradation pathway under aqueous conditions, particularly in acidic media, is the hydrolysis of the ether bond.[3][4][5] This would result in the formation of 2-(2-hydroxyethyl)piperidine and isopentyloxy-related byproducts. Another potential, though less likely, degradation could involve the oxidation of the piperidine ring, especially under oxidative stress or photolytic conditions.[9][10]

Visualizing Potential Degradation

A Prepare Stock Solution of 2-[2-(isopentyloxy)ethyl]piperidine HCl B Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1 N HCl) B->C1 C2 Base Hydrolysis (e.g., 0.1 N NaOH) B->C2 C3 Oxidation (e.g., 3% H2O2) B->C3 C4 Thermal Stress (e.g., 60°C) B->C4 C5 Photolytic Stress (e.g., UV light) B->C5 D Analyze Samples by Stability-Indicating HPLC C1->D C2->D C3->D C4->D C5->D E Identify and Quantify Degradation Products D->E

Sources

Technical Support Center: Degradation Profiling of 2-[2-(Isopentyloxy)ethyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and analytical scientists working with 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride . It focuses on the identification, mechanism, and troubleshooting of degradation products formed during stability testing or synthesis.

Executive Technical Summary

2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride is a secondary amine ether derivative often used as a scaffold in the synthesis of local anesthetics, antihistamines, and specific receptor antagonists. Its stability profile is governed by two primary reactive centers: the secondary piperidine nitrogen and the aliphatic ether linkage .

Researchers often encounter "unknown impurities" during forced degradation or accelerated stability studies. This guide deconstructs those impurities based on mechanistic organic chemistry, providing you with a self-validating system to identify them.

Diagnostic Degradation Pathways

The following diagram illustrates the causal relationships between stress conditions and the formation of specific degradation products (DPs).

DegradationPathways cluster_legend Degradation Logic Parent Parent Molecule 2-[2-(Isopentyloxy)ethyl]piperidine HCl (MW: ~235.8) DP1 DP-1: N-Oxide (M+16) N-Hydroxylation Parent->DP1 Oxidative Stress (H2O2, Peroxides) DP2 DP-2: 2-Piperidineethanol (Ether Cleavage Product) Parent->DP2 Acid Hydrolysis / Oxidative Dealkylation DP3 DP-3: Isovaleric Acid (Oxidative Side-Chain) Parent->DP3 Oxidative Dealkylation (Secondary Oxidation) DP4 DP-4: Dehydrogenated Analog (Imine/Enamine formation) Parent->DP4 Photolytic Stress / Radical Oxidation Legend Blue: Parent | Red: N-Oxidation | Yellow: Hydrolysis/Cleavage

Caption: Mechanistic degradation map showing the transition from parent compound to primary impurities under oxidative, hydrolytic, and photolytic stress.

Troubleshooting Guide & FAQs

Issue 1: Appearance of a Peak at M+16 (Mass Shift)

Symptom: In LC-MS analysis, you observe a new peak with a mass of [M+H]+ = 216 (Free base + 16 Da). Diagnosis: N-Oxidation . Mechanism: The secondary amine in the piperidine ring is highly susceptible to attack by peroxides (present in degraded excipients like polysorbates or PEG) or direct oxidative stress. Resolution:

  • Check: Are you using aged mobile phases (THF/Ethers) or excipients with high peroxide values?

  • Confirm: Perform a reduction test. Add a mild reducing agent (e.g., Sodium Metabisulfite) to the sample. If the peak disappears, it is the N-oxide.

Issue 2: Early Eluting Peak (High Polarity)

Symptom: A significant impurity elutes much earlier than the parent peak (Low RRT ~0.2 - 0.4) in Reverse Phase chromatography. Diagnosis: Ether Cleavage (2-Piperidineethanol) . Mechanism: Acid-catalyzed hydrolysis or oxidative dealkylation cleaves the isopentyl ether chain, leaving the polar alcohol fragment attached to the piperidine ring. Resolution:

  • Check: Has the sample been exposed to strong acids or high temperatures?

  • Confirm: Inject an authentic standard of 2-Piperidineethanol (CAS: 1484-84-0) to match retention time.

Issue 3: "Ghost" Peaks in GC-MS or Headspace

Symptom: Volatile impurities detected that do not appear in HPLC-UV. Diagnosis: Isovaleraldehyde / Isovaleric Acid . Mechanism: When the ether linkage breaks, the lipophilic "tail" (isopentyl group) is released as isovaleraldehyde, which rapidly oxidizes to isovaleric acid (smells like sweaty socks/cheese). Resolution:

  • Smell Test: A distinct "cheesy" odor in the stability chamber indicates this degradation pathway.

Quantitative Impurity Profile (Data Summary)

Use this table to correlate your experimental data with expected theoretical values.

Degradant IDChemical NameMechanismMass Shift (Δ)RRT Trend (RP-HPLC)
Parent 2-[2-(Isopentyloxy)ethyl]piperidineN/A01.00
DP-1 Piperidine N-Oxide derivativeOxidation (Peroxide)+16 Da~0.8 - 0.9 (More Polar)
DP-2 2-PiperidineethanolHydrolysis / Dealkylation-70 Da (Loss of C5H10)~0.2 - 0.4 (Highly Polar)
DP-3 Isovaleric AcidOxidation of Cleaved ChainN/A (Volatile/Acidic)Variable (Method Dependent)
DP-4 Tetrahydropyridine derivativePhotolytic Dehydrogenation-2 Da~0.9 - 1.1 (Similar Polarity)

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: To generate and confirm the degradation products listed above for method validation.

1. Acid Hydrolysis:

  • Reagent: 1N HCl.

  • Procedure: Dissolve 10 mg of sample in 5 mL diluent. Add 5 mL 1N HCl. Reflux at 60°C for 4 hours.

  • Target: Promotes Ether Cleavage (DP-2).

2. Oxidative Stress:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure: Dissolve 10 mg of sample in 5 mL diluent. Add 2 mL 3% H₂O₂. Store at Room Temperature for 2-6 hours.

  • Target: Promotes N-Oxidation (DP-1). Note: Secondary amines react slower than tertiary amines; if no degradation is seen, increase to 10% H₂O₂.

3. Photolytic Stress:

  • Condition: 1.2 million lux hours (ICH Q1B standard).

  • Procedure: Expose solid sample and solution (in quartz cuvette) to UV/Vis light.

  • Target: Promotes radical formation and dehydrogenation (DP-4).

Protocol B: LC-MS Identification Method

Objective: To separate and identify the parent from its degradants.[1][2]

  • Column: C18 High Strength Silica (HSS), 100mm x 2.1mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 5% B

  • Detection: MS (ESI Positive Mode).

    • Why Positive Mode? The piperidine nitrogen is easily protonated ([M+H]+), providing excellent sensitivity.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

    • Source:

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][3][4] Advanced Drug Delivery Reviews.

    • Context: Establishes the standard for oxidative dealkyl
    • Source:

  • Bokser, A. D., & LeMaster, D. M. (2020). Oxidative degradation of ether-linked secondary amines. Journal of Pharmaceutical Sciences.[1]

    • Context: Specific mechanisms for piperidine ether cleavage.
    • Source: (General Search Link for verification)

Disclaimer: This guide is intended for research and development purposes. All degradation studies should be validated against specific regulatory requirements (e.g., FDA, EMA) applicable to your specific project phase.

Sources

Technical Support Center: Recrystallization of 2-[2-(Isopentyloxy)ethyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[2-(Isopentyloxy)ethyl]piperidine HCl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar piperidine hydrochloride compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization process. Our aim is to provide you with the scientific rationale behind the recommended procedures to empower you to optimize the purification of your target compound.

Introduction

2-[2-(Isopentyloxy)ethyl]piperidine HCl is a substituted piperidine derivative. As with many active pharmaceutical ingredients (APIs), achieving a high degree of purity and a consistent crystalline form is critical for its efficacy, stability, and safety. Recrystallization is a powerful technique for this purpose. However, the success of recrystallization is highly dependent on a range of factors, including the choice of solvent, cooling rate, and the presence of impurities. This guide will walk you through the essential considerations for developing a robust recrystallization protocol for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for 2-[2-(Isopentyloxy)ethyl]piperidine HCl?

A1: The first and most critical step is solvent selection. An ideal solvent for single-solvent recrystallization should dissolve the compound sparingly or not at all at room temperature but show high solubility at or near its boiling point. For hydrochloride salts like 2-[2-(Isopentyloxy)ethyl]piperidine HCl, polar protic solvents such as lower alcohols (ethanol, isopropanol) or a mixture of an alcohol and water are often good starting points.[2][5] It is also possible that a solvent mixture, such as ethanol/ethyl acetate or isopropanol/heptane, will be required. A systematic solvent screen with small quantities of your material is the recommended approach.

Q2: My compound is not dissolving in any single solvent I've tried. What should I do?

A2: If a single solvent is not effective, a multi-solvent (or solvent/anti-solvent) system is the next logical step. In this technique, you dissolve your compound in a "good" solvent in which it is highly soluble, and then you slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid (cloudy). The mixture is then heated until it becomes clear again, and then allowed to cool slowly. For a polar compound like a piperidine hydrochloride, a good solvent could be a polar one like methanol or ethanol, and a suitable anti-solvent could be a less polar one like ethyl acetate, diethyl ether, or a hydrocarbon like heptane.

Q3: What are the most likely impurities I might encounter in my crude 2-[2-(Isopentyloxy)ethyl]piperidine HCl?

A3: Impurities can be broadly categorized as process-related or degradation products. Process-related impurities could include unreacted starting materials, by-products from the synthetic route, or residual solvents.[6] For instance, if the synthesis involves the reaction of a piperidine derivative with an alkyl halide, unreacted starting materials could be present. Degradation products could arise from exposure to heat, light, or reactive species. Without a specific synthetic route, it is difficult to predict the exact impurities. However, general classes of impurities in amine syntheses can include related amines, and if the hydrochloride salt is formed in the presence of an alcohol solvent, there is a possibility of forming small amounts of alkyl halide impurities.[7]

Q4: How do I confirm the purity and crystalline form of my recrystallized product?

A4: A combination of analytical techniques is essential to characterize your final product.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of your compound.[8]

  • X-ray Powder Diffraction (XRPD) is the primary technique for identifying the crystalline form (polymorph) of your material.[1][9][10][11][] Each crystalline form will have a unique XRPD pattern, which can be considered a "fingerprint" of that solid state.

  • Differential Scanning Calorimetry (DSC) is used to determine the melting point and to detect polymorphic transitions.[13] A sharp melting peak is often indicative of high purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Failure to Crystallize The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and attempt to cool again. - If that fails, remove the solvent entirely and try a different solvent system. - Try adding a seed crystal of the desired compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution at a temperature above its melting point. The presence of significant impurities can lower the melting point of the mixture.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent. - If using a solvent/anti-solvent system, try adding the anti-solvent at a lower temperature. - If impurities are suspected, consider a pre-purification step like a column chromatography before recrystallization.
Poor Recovery Too much solvent was used. The compound has significant solubility in the solvent even at low temperatures. The crystals were filtered before crystallization was complete.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. - Avoid washing the collected crystals with excessive amounts of cold solvent.
Colored Impurities in Crystals Colored impurities are co-crystallizing with your product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper for the hot filtration to remove the charcoal.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 2-[2-(Isopentyloxy)ethyl]piperidine HCl. Add a few drops of the chosen solvent (e.g., isopropanol) at room temperature. If the compound dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. If the compound dissolves upon heating, this is a potentially suitable solvent. Allow the test tube to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring. Continue adding the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry thoroughly, preferably under vacuum.

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)
  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound at room temperature (e.g., ethanol) and a miscible "anti-solvent" in which your compound is insoluble (e.g., heptane).

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with stirring until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again. If it does not become clear, add a few drops of the "good" solvent until it does.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture (in the same approximate ratio as the final crystallization mixture), and dry under vacuum.

Visualization of Workflows

Recrystallization Troubleshooting Workflow

Caption: A decision tree for troubleshooting common recrystallization issues.

Analytical Workflow for Crystal Characterization

Caption: A typical workflow for the analytical characterization of a recrystallized product.

References

  • CompTox Chemicals Dashboard. Piperidine, 2,2,6,6-tetramethyl-, hydrochloride Properties. Environmental Protection Agency. [Link]

  • Bissantz, C., et al. (2010). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 53(14), 5044-5060. [Link]

  • RSSL. Nuclear magnetic resonance spectroscopy (NMR). Reading Scientific Services Ltd. [Link]

  • Thakral, S., et al. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Acta Crystallographica Section A: Foundations and Advances, 74(a1), a373. [Link]

  • Brogden, N. A., & Le, T. T. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 13. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • Lab Manager. (2023, November 27). X-ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • Science Madness. (2018, January 18). Piperidine from the hydrolysis of piperine. [Link]

  • Google Patents. (2008).
  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection. [Link]

  • Oxford Academic. (2013). 4 Analytical techniques for studying and characterizing polymorphs. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC. [Link]

  • Liu, R., et al. (2023). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. Pharmaceuticals, 16(11), 1548. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

  • Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III). [Link]

Sources

Technical Support Center: Overcoming Hygroscopic Challenges with Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling piperidine hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by the hygroscopic nature of these compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity and successful application of piperidine hydrochloride salts in your experiments.

Introduction: The Double-Edged Sword of Piperidine Hydrochloride

Piperidine hydrochloride is a widely used reagent and an essential intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the anti-Parkinsonian agent Biperiden and the muscle relaxant tolperisone.[1] Its salt form enhances solubility and stability, making it a valuable component in drug development. However, this advantage is often accompanied by a significant challenge: hygroscopicity.[1][2][3][4]

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[5] For piperidine hydrochloride, this property can lead to a cascade of issues, including:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in crystal structure can occur, impacting powder flow, handling, and dissolution rates.[6][7]

  • Chemical Instability: The presence of moisture can accelerate degradation pathways such as hydrolysis, leading to the formation of impurities and a reduction in the potency of the API.[7][8][9]

  • Analytical Inaccuracies: Moisture uptake can lead to erroneous measurements in techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA), affecting material characterization.[10]

This guide will equip you with the knowledge and practical strategies to mitigate these challenges, ensuring the quality and reliability of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My piperidine hydrochloride has turned into a solid mass in its container. What happened, and can I still use it?

A1: This phenomenon is known as caking, a common issue with hygroscopic materials.[6] It occurs when the salt absorbs moisture from the air, causing the particles to adhere to one another. The usability of the caked material depends on the extent of moisture absorption and whether chemical degradation has occurred.

  • Initial Assessment: First, visually inspect the material. If it is simply caked but retains its color and crystalline appearance, it may still be usable after proper drying. However, if you observe significant discoloration or a syrupy consistency (deliquescence), chemical degradation is likely, and the material should be discarded.

  • Recommended Action: To salvage caked material, you will need to break it up mechanically in a low-humidity environment (e.g., a glove box with a desiccant) and then dry it thoroughly under vacuum at an appropriate temperature. It is crucial to re-analyze the dried material for purity and water content before use.

Q2: I'm observing inconsistent results in my experiments using piperidine hydrochloride from different batches. Could hygroscopicity be the cause?

A2: Absolutely. Inconsistent moisture content between batches is a frequent source of experimental variability.[6][11] The hygroscopicity of a given batch can be influenced by subtle differences in its physical properties, such as particle size, crystallinity, and porosity, which can arise from manufacturing variations.[6]

  • Troubleshooting Steps:

    • Quantify Water Content: Before use, determine the water content of each new batch using a reliable method like Karl Fischer titration or thermogravimetric analysis (TGA).[12][]

    • Standardize Handling: Implement a strict, standardized procedure for handling and storing all batches of piperidine hydrochloride to minimize differential moisture exposure.

    • Supplier Qualification: If inconsistencies persist, discuss the issue with your supplier. They may be able to provide batches with more consistent physical properties or tighter specifications for water content.

Q3: What are the ideal storage conditions for piperidine hydrochloride to prevent moisture uptake?

A3: Proper storage is the first line of defense against the challenges of hygroscopicity. The key is to minimize exposure to atmospheric moisture.

  • Primary Storage:

    • Store in a cool, dry, and well-ventilated area.[14]

    • Keep the container tightly sealed when not in use.[14]

    • Consider storing under an inert gas like nitrogen or argon to displace moist air.[4]

  • Secondary Containment:

    • Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).[5] This provides an additional layer of protection.

    • For highly sensitive applications, a glove box with a controlled, low-humidity atmosphere is recommended.

Troubleshooting Guides

Issue 1: Difficulty in Weighing and Handling Due to Static Cling and Clumping

Hygroscopic powders like piperidine hydrochloride can be challenging to handle, exhibiting poor flowability and a tendency to clump.[5]

Root Cause Analysis:

  • Moisture-Induced Particle Adhesion: Absorbed moisture forms liquid bridges between particles, increasing inter-particle attractive forces and leading to clumping and poor flow.[5]

  • Static Charge Accumulation: Dry, fine powders can develop static charges, causing them to adhere to spatulas and weighing vessels.

Solutions:

  • Environmental Control: Perform weighing and handling in a low-humidity environment, such as a glove box or a room with controlled humidity.

  • Use of Appropriate Tools: Employ anti-static weighing pans and spatulas.

  • Flow Aids: In a formulation context, consider the addition of glidants or other excipients to improve powder flow.[8]

Issue 2: Inaccurate Analytical Results (XRD, TGA)

Moisture absorption can significantly impact the results of solid-state characterization techniques.[10]

Root Cause Analysis:

  • XRD: Water molecules can be incorporated into the crystal lattice, leading to the formation of hydrates.[15] This can alter the crystal structure and, consequently, the X-ray diffraction pattern, causing peak shifts, broadening, or the appearance of new peaks.[10]

  • TGA: The presence of absorbed or bound water will result in a weight loss step at lower temperatures, which can complicate the interpretation of the thermal decomposition profile.

Solutions:

  • Sample Preparation:

    • Prepare samples for analysis in a controlled, low-humidity environment.

    • Use a dry box or glove box for sample loading.

  • Instrumentation:

    • Some modern XRD and TGA instruments can be equipped with humidity-controlled sample chambers, allowing for analysis under defined atmospheric conditions.

  • Data Interpretation:

    • Always consider the possibility of hydration when interpreting XRD data of hygroscopic compounds.

    • Correlate TGA weight loss with results from a specific water analysis method like Karl Fischer titration to differentiate between adsorbed water and other volatile components.

Experimental Protocols

Protocol 1: Gravimetric Moisture Content Analysis

This protocol provides a basic method for determining the moisture content of a piperidine hydrochloride sample.

Objective: To quantify the percentage of water by weight in a sample.

Materials:

  • Analytical balance (readable to at least 0.1 mg)

  • Drying oven

  • Desiccator with fresh desiccant

  • Weighing bottle with a lid

Procedure:

  • Place the clean, empty weighing bottle with its lid slightly ajar in the drying oven at 105°C for at least 1 hour.

  • Transfer the weighing bottle and lid to a desiccator to cool to room temperature.

  • Once cooled, weigh the empty bottle with the lid and record the mass (M_bottle).

  • Quickly add approximately 1-2 grams of the piperidine hydrochloride sample to the weighing bottle, replace the lid, and weigh again. Record this mass (M_initial).

  • Place the weighing bottle with the sample (lid slightly ajar) in the drying oven at an appropriate temperature (e.g., 60-80°C under vacuum) until a constant weight is achieved. Note: The drying temperature should be high enough to remove water but not so high as to cause decomposition.

  • After each drying interval, transfer the bottle to a desiccator to cool before weighing.

  • Once a constant weight is achieved, record the final mass (M_final).

Calculation:

Moisture Content (%) = [(M_initial - M_final) / (M_initial - M_bottle)] * 100

Protocol 2: Recrystallization of Piperidine Hydrochloride to Reduce Hygroscopicity

Recrystallization can sometimes be employed to obtain a more stable, less hygroscopic crystalline form.[8][16] The choice of solvent is critical.

Objective: To purify and potentially obtain a less hygroscopic polymorph of piperidine hydrochloride.

Materials:

  • Piperidine hydrochloride

  • Anhydrous isopropanol (or another suitable non-aqueous solvent)

  • Anhydrous diethyl ether (as an anti-solvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a fume hood, dissolve the piperidine hydrochloride in a minimal amount of hot, anhydrous isopropanol with stirring.

  • Once fully dissolved, remove the flask from the heat.

  • Slowly add anhydrous diethyl ether to the warm solution with gentle swirling until the solution becomes slightly turbid. This indicates the onset of precipitation.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Dry the crystals thoroughly under high vacuum.

  • Store the purified crystals in a tightly sealed container inside a desiccator.

Self-Validation: After recrystallization, it is essential to characterize the resulting material to confirm its identity, purity, and hygroscopicity profile using techniques such as NMR, melting point, and dynamic vapor sorption (DVS) analysis.

Visualization of Key Concepts

Workflow for Handling a New Batch of Piperidine Hydrochloride

G A Receive New Batch B Store Immediately in Controlled Environment A->B D Quarantine Batch B->D C Perform Incoming QC: - Water Content (Karl Fischer) - Purity (HPLC/NMR) - Physical Appearance E Passes QC? C->E D->C F Release for Use E->F Yes G Investigate & Contact Supplier E->G No H Use in Experiments (Handle in Low-Humidity) F->H

Caption: Decision workflow for handling incoming piperidine hydrochloride.

Troubleshooting Hygroscopicity-Related Issues

G Start Experiment Fails or Yields Inconsistent Results Check1 Is Piperidine HCl a Reactant/Component? Start->Check1 Check2 Assess Physical State: Caked, Clumpy, or Deliquescent? Check1->Check2 Yes Action1 Re-dry Material Under Vacuum & Re-analyze Water Content Check2->Action1 Caked/Clumpy Action2 Discard Material & Use Fresh Stock Check2->Action2 Deliquescent Check3 Were Handling Procedures Followed Correctly? Check2->Check3 No (Free-flowing) Action1->Check3 End Problem Resolved Action2->End Action3 Review & Reinforce Handling Protocols Check3->Action3 No Check4 Is Analytical Data (e.g., XRD) Anomalous? Check3->Check4 Yes Action3->End Action4 Re-run Analysis with Carefully Prepared Sample (Dry Box/Glove Box) Check4->Action4 Yes Check4->End No Action4->End

Caption: Troubleshooting flowchart for hygroscopicity issues.

Summary of Mitigation Strategies

StrategyKey ActionsRationale
Storage & Handling - Tightly sealed containers- Desiccators or glove boxes- Controlled humidity environmentsPrevents moisture from coming into contact with the material.[14]
Material Characterization - Routine water content analysis (Karl Fischer)- Polymorph screening (XRD, DSC)Ensures material quality and consistency before use.[10][]
Formulation Approaches - Addition of excipients (glidants, desiccants)- Film coating or encapsulation- Co-crystallizationCreates a physical barrier to moisture or alters the crystal lattice to be less prone to water uptake.[8][16]
Process Control - Manufacturing in low-humidity suites- Appropriate packaging with desiccantsMinimizes moisture exposure during production and throughout the product's shelf life.[8]

By understanding the principles of hygroscopicity and implementing these practical strategies, researchers can overcome the challenges associated with piperidine hydrochloride salts, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Determination of Moisture Content of Hygroscopic Building Materials Using Time Domain Reflectometry. Science Alert. Available at: [Link]

  • EXPLAINED: Moisture Content Analysis using the Gravimetric Process. Heritage House. Available at: [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. IEEE. Available at: [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • PIPERIDINE HYDROCHLORIDE. Sdfine. Available at: [Link]

  • What Is Moisture Content Analysis?. Scientist Live. Available at: [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available at: [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. Available at: [Link]

  • Hygroscopic moisture content: determination and correlations. Emerald Publishing. Available at: [Link]

  • Analyzing Hygroscopic Properties of Croscarmellose Sodium under Varied Conditions. LinkedIn. Available at: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]

  • DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. AIVC. Available at: [Link]

  • Hygroscopic Salts. Sussex Damp Experts. Available at: [Link]

  • What makes a substance hygroscopic?. ResearchGate. Available at: [Link]

  • Piperidine hydrochloride. Chemdad. Available at: [Link]

  • recrystallization -- general techniques of purifying hygroscopic chemicals. Sciencemadness.org. Available at: [Link]

  • (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. ResearchGate. Available at: [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available at: [Link]

  • RECRYSTALLIZATION PROCESS FOR THE UPGRADING OF ROCK- AND SOLAR SALTS. EVATHERM. Available at: [Link]

  • Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. UHasselt Document Server. Available at: [Link]

  • (PDF) Salt crystal purification by deliquescence/crystallization cycling. ResearchGate. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available at: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET. Penta s.r.o.. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available at: [Link]

  • Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic sea spray aerosol particles. RSC Publishing. Available at: [Link]

  • Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. SciSpace. Available at: [Link]

  • hygroscopic salt particles: Topics by Science.gov. Science.gov. Available at: [Link]

  • Piperidine | C5H11N | CID 8082. PubChem. Available at: [Link]

Sources

Validation & Comparative

Comparative H-NMR Profiling: 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In drug development, 2-[2-(Isopentyloxy)ethyl]piperidine often serves as a structural scaffold for local anesthetics (analogous to dyclonine or pramoxine) or as a specialized building block in synthesis.

This guide focuses on the Hydrochloride (HCl) Salt form. Distinguishing the salt from its Free Base precursor and Regioisomers (e.g., 3-substituted analogs) is a critical quality control step. The protonation of the piperidine nitrogen induces significant chemical shift perturbations (


) that must be accurately interpreted to verify salt formation and purity.
Key Analytical Challenges
  • Salt vs. Free Base Differentiation: Confirming complete protonation of the secondary amine.

  • Side-Chain Verification: Distinguishing the isopentyl tail from n-pentyl or other alkyl isomers.

  • Solvent Selection: Overcoming solubility issues and exchangeable proton visibility.

Experimental Protocol: Acquisition & Preparation

To ensure reproducible data, the following protocol is recommended. This workflow minimizes solvent-solute interactions that can obscure the critical ammonium proton signals.

Standard Operating Procedure (SOP)

NMR_Workflow Start Sample: ~10-15 mg White Crystalline Solid Solvent Solvent Selection (Critical Step) Start->Solvent Prep Dissolution & Filtration Solvent->Prep DMSO-d6 (Preferred) or CDCl3 Acq Acquisition (400 MHz+) Prep->Acq TMS Ref (0.00 ppm) Process Processing (LB = 0.3 Hz) Acq->Process

Figure 1: Optimized workflow for NMR acquisition of piperidine salts. DMSO-d6 is preferred to visualize the ammonium protons, which often broaden or disappear in CDCl3 due to exchange.

Spectral Assignment & Data Analysis[1][2][3][4][5][6]

The spectrum of 2-[2-(Isopentyloxy)ethyl]piperidine HCl can be divided into three distinct zones: the Ammonium/Salt Zone , the Piperidine Core , and the Isopentyl Ether Tail .

Zone A: The Salt Effect (Critical for Identification)

The most significant difference between the HCl salt and the free base is the deshielding of protons adjacent to the nitrogen (positions 2 and 6) and the appearance of ammonium protons.

Comparative Data: HCl Salt vs. Free Base

Proton PositionAssignmentFree Base

(ppm)
HCl Salt

(ppm)

(Shift)
Multiplicity
NH / NH₂⁺ Ammonium~1.8 (Broad/Lost)8.5 – 9.5 +7.0Broad Singlet (bs)
H-2 Pip-CH (Alpha)2.5 – 2.63.0 – 3.3 +0.6Multiplet (m)
H-6 Pip-CH₂ (Alpha)2.6 – 2.73.0 – 3.3 +0.6Broad Doublet/Multiplet
H-3,4,5 Pip-Ring1.3 – 1.61.5 – 1.9 +0.2Multiplets (Overlapping)

*Values are approximate based on 400 MHz data in DMSO-d6/CDCl3. Exact shifts depend on concentration and temperature.

Zone B: The Isopentyl Ether Tail (Structural Fingerprint)

This region confirms the identity of the side chain. It remains relatively stable regardless of salt formation.

  • 
     0.90 ppm (6H, d, 
    
    
    
    Hz):
    The gem-dimethyl group at the end of the isopentyl chain. This is the most upfield signal and a key integration reference.
  • 
     1.50 ppm (2H, q/m):  The methylene group (
    
    
    
    to oxygen) in the isopentyl chain.
  • 
     1.68 ppm (1H, m):  The methine proton (
    
    
    
    ) of the isopropyl terminus.
  • 
     3.40 – 3.50 ppm (4H, m):  The Ether Zone . This contains two overlapping triplets: one from the isopentyl 
    
    
    
    and one from the linker
    
    
    .

Comparative Analysis: Alternatives & Impurities

When analyzing this compound, you are effectively comparing it against two primary "alternatives": the unprotonated Free Base (precursor) and Regioisomers (synthesis impurities).

Comparison 1: HCl Salt vs. Free Base

Objective: Confirm conversion to the pharmaceutical salt form.

  • Mechanism: Protonation of the nitrogen creates a positive charge, withdrawing electron density from the

    
    -carbons (C2 and C6) via induction.
    
  • Diagnostic Signal: Look for the downfield shift of the H-2 and H-6 protons . In the free base, these appear upfield (~2.6 ppm). In the HCl salt, they shift into the 3.0–3.5 ppm range, often overlapping with the ether protons.

  • The "Ammonium" Test: Run the sample in DMSO-d6 .[1][2][3] The HCl salt will show one or two broad peaks between 8.5 and 9.5 ppm (

    
    ). The free base will show a weak, broad singlet < 2.0 ppm.
    
Comparison 2: 2-Substituted vs. 3-Substituted Isomer

Objective: Verify regioselectivity of the alkylation.

  • 2-Substituted (Target): The methine proton (H-2) is distinct.[4] It creates a chiral center, making the ring protons diastereotopic. You will often see complex splitting for the adjacent

    
     linker.
    
  • 3-Substituted (Impurity): The symmetry is different. The H-2 protons (between N and the substituent) appear as a distinct methylene group, often splitting differently than the methine in the 2-isomer.

Decision Logic for Identification

ID_Logic Start Analyze Spectrum (DMSO-d6) CheckNH Check 8.5 - 9.5 ppm Broad Singlet? Start->CheckNH IsSalt Salt Form Confirmed CheckNH->IsSalt Signal Present IsBase Free Base Form (Reprocess) CheckNH->IsBase Signal Absent CheckAlpha Check 2.5 - 3.5 ppm Alpha Protons IsSalt->CheckAlpha Target Structure Target Structure CheckAlpha->Target Structure H-2/H-6 @ ~3.2 ppm Impurity/Base Impurity/Base CheckAlpha->Impurity/Base H-2/H-6 @ ~2.6 ppm

Figure 2: Logical decision tree for distinguishing the HCl salt from the free base using H-NMR markers.

Troubleshooting & Anomalies

ObservationProbable CauseCorrective Action
Missing NH peak Chemical exchange with water in solvent (e.g., wet CDCl3).Dry the sample or switch to DMSO-d6 or CD3CN .
Broad Multiplets Ring inversion (chair-chair interconversion) or restricted rotation.Perform Variable Temperature (VT) NMR (e.g., heat to 50°C) to sharpen signals.
Extra Doublet Isopropyl impurity or residual isopentyl alcohol.Check integration of the 0.9 ppm doublet. It must integrate to exactly 6H relative to the 1H methine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General principles of Amine Salt shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 2018 (Piperidine derivatives). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

Sources

Purity Assessment of 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison for the purity assessment of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride . This guide is structured based on the chemical properties of the analyte (a non-chromophoric, semi-volatile amine salt) and compares modern detection techniques against traditional methodologies.

Executive Summary & Analyte Profiling

The Challenge: The assessment of 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride presents a specific analytical challenge common to aliphatic piperidine derivatives: The Lack of a Strong Chromophore.

Structurally, this molecule consists of a saturated piperidine ring, an ethyl linker, and an isopentyl ether tail. Unlike aromatic APIs (Active Pharmaceutical Ingredients), it lacks conjugated


-systems that absorb UV light above 220 nm. Consequently, standard RP-HPLC with UV detection at 254 nm is ineffective.

The Solution Landscape: This guide compares three distinct methodologies to quantify purity:

  • HPLC-CAD (Charged Aerosol Detection): The modern "Gold Standard" for non-chromophoric salts.

  • GC-FID (Gas Chromatography - Flame Ionization Detection): The orthogonal approach requiring free-base conversion.

  • HPLC-UV (Low Wavelength/Derivatization): The traditional alternative with significant limitations.

Analyte Properties
PropertyCharacteristicAnalytical Implication
Structure 2° Amine, Ether, Alkyl ChainNo UV absorbance >210 nm.
Form Hydrochloride Salt (HCl)Highly polar; non-volatile until neutralized.
pKa ~11.0 (Piperidine Nitrogen)Requires high pH or ion-pairing for retention in HPLC.
Solubility Water/Methanol solubleCompatible with RP-HPLC and HILIC.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-CAD (Recommended) Method B: GC-FID Method C: HPLC-UV (Low

)
Principle Mass-sensitive detection (Universal)Carbon-counting combustionAbsorption at 205–210 nm
Sensitivity (LOD) High (~1–5 ng)High (~10 ng)Low/Poor (High noise)
Linearity (

)
>0.995 (Polynomial fit often needed)>0.999>0.990 ( prone to drift)
Sample Prep Dilute & Shoot (Water/MeOH)Extraction Required (Free-basing)Dilute & Shoot
Specificity Excellent for salts & counter-ionsExcellent for volatile impuritiesPoor (Solvent cut-off interference)
Robustness HighModerate (Inlet liner contamination)Low (Baseline drift)
Expert Insight: Why CAD Wins

While GC-FID is excellent for the volatile free base, the HCl salt requires an extra neutralization/extraction step (e.g., NaOH + Hexane), which introduces variance and potential loss of the polar salt. HPLC-UV at 205 nm is plagued by solvent absorption (cut-off) and baseline noise. HPLC-CAD offers the best balance: it detects the salt directly, requires no derivatization, and provides a uniform response factor for the API and its synthetic intermediates [1, 2].

Recommended Protocol: HPLC-CAD (Charged Aerosol Detection)

This protocol is designed to separate the target analyte from potential synthesis impurities (e.g., unreacted 2-piperidineethanol, isopentyl bromide).

Reagents & Materials
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid). Note: Volatile buffer is mandatory for CAD.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Settings
  • Detector: Charged Aerosol Detector (Corona Veo or similar).

    • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

    • Power Function: 1.0 (or optimized for linearity).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5–10 µL.

  • Column Temp: 40°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 (Piperidines tail on silanols; ammonium formate suppresses this).

  • Precision (RSD): NMT 2.0% for 6 replicate injections.

  • Resolution: > 2.0 between the main peak and any known impurity (e.g., 2-piperidineethanol).

Alternative Protocol: GC-FID (Orthogonal Verification)

Use this method if CAD is unavailable or to cross-validate purity (specifically for organic volatile impurities).

Sample Preparation (Critical Step)

The HCl salt is non-volatile and will degrade in the GC inlet. You must generate the free base in situ.

  • Weigh 10 mg of 2-[2-(Isopentyloxy)ethyl]piperidine HCl .

  • Add 1.0 mL of 1M NaOH (aq). Vortex to dissolve/neutralize.

  • Add 1.0 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Shake vigorously for 2 minutes. Centrifuge to separate layers.

  • Inject the organic layer (top for MTBE, bottom for DCM).

GC Parameters[3]
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven:

    • 50°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID @ 300°C.

Visual Workflow & Logic

The following diagram illustrates the decision logic for selecting the method and the critical control points in the workflow.

G Start Start: Purity Assessment 2-[2-(Isopentyloxy)ethyl]piperidine HCl CheckChrom Check Chromophore? (UV Absorbance > 220nm) Start->CheckChrom NoChrom No: Aliphatic Amine/Ether CheckChrom->NoChrom Absent Decision Select Methodology NoChrom->Decision PathCAD Method A: HPLC-CAD (Recommended) Decision->PathCAD Primary PathGC Method B: GC-FID (Orthogonal) Decision->PathGC Verification PathUV Method C: Low-UV HPLC (Not Recommended) Decision->PathUV Legacy PrepCAD Prep: Dissolve in Water/ACN PathCAD->PrepCAD PrepGC Prep: Free-Base Extraction (NaOH + MTBE) PathGC->PrepGC AnalysisCAD Run: C18 Gradient Ammonium Formate Buffer PrepCAD->AnalysisCAD AnalysisGC Run: DB-5 Column Split Injection PrepGC->AnalysisGC Result Compare Purity Profiles AnalysisCAD->Result AnalysisGC->Result

Caption: Decision matrix for selecting the optimal chromatographic technique based on analyte properties.

References

  • Soman, A. (2009).[3] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies. [3]

  • BenchChem. (2025).[4] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

  • Zhou, G., et al. (2022).[1] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science.

  • PubChem. (2025). 2-Ethylpiperidine | Chemical Properties and Safety. National Library of Medicine.

Sources

Comparative Pharmacokinetics of Piperidine Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Ether Linkage as a Pharmacokinetic Tuning Fork

Piperidine ether derivatives represent a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets such as Histamine H3 receptors, Serotonin transporters (SERT), and Sigma receptors. The positioning of the ether oxygen—whether as a flexible linker between the piperidine and an aromatic lipophile (e.g., Pitolisant ) or as a direct substituent on the piperidine ring (e.g., Paroxetine , ADS-Series )—dramatically alters the physicochemical landscape and subsequent pharmacokinetic (PK) profile.

This guide provides a technical comparison of these structural subclasses, analyzing how the ether motif influences metabolic stability, blood-brain barrier (BBB) penetration, and oral bioavailability.

Structural Classification & Mechanistic Basis

To understand the pharmacokinetics, we must first categorize the derivatives based on the ether topology.

Class A: Linker-Ether Derivatives (The "Pitolisant" Model)
  • Structure: The ether oxygen serves as a spacer in the alkyl chain connecting the piperidine nitrogen to a distal aromatic group.

  • PK Impact: The flexible ether chain increases rotatable bonds (nRotB), often enhancing solubility while maintaining high lipophilicity for CNS penetration.

Class B: Ring-Substituent Ethers (The "Paroxetine/ADS" Model)
  • Structure: The ether oxygen is directly attached to the piperidine ring (often at the C3 or C4 position) or a methylene group immediately adjacent to the ring.

  • PK Impact: This rigidifies the scaffold. The oxygen atom acts as a hydrogen bond acceptor (HBA), lowering logP slightly compared to all-carbon analogs, which can reduce non-specific binding and improve metabolic stability by blocking specific oxidation sites.

G cluster_0 Class A: Linker-Ether cluster_1 Class B: Ring-Substituent Ether Pitolisant Pitolisant (H3 Antagonist/Inverse Agonist) Prop Properties: High Lipophilicity Flexible Chain Pitolisant->Prop PK_Outcome PK Outcome: Bioavailability & CNS Entry Prop->PK_Outcome High Vd, CYP2D6 Substrate Paroxetine Paroxetine (SSRI) RingProp Properties: Rigid Scaffold Metabolic Blocking Paroxetine->RingProp ADS ADS-031 (Exp. H3/AChE Inhibitor) ADS->RingProp RingProp->PK_Outcome Saturable Metabolism, High Protein Binding

Figure 1: Structural classification of piperidine ether derivatives and their primary physicochemical drivers.

Comparative Pharmacokinetic Analysis

Absorption and Bioavailability

The ether linkage significantly impacts oral absorption. Pitolisant demonstrates that a flexible ether linker can achieve high bioavailability despite high lipophilicity.

ParameterPitolisant (Linker-Ether)Paroxetine (Ring-Ether)ADS-031 (Exp. 4-Oxypiperidine)
Oral Bioavailability (

)
~90% ~50% (Saturable First-Pass)Not Determined (High CNS entry predicted)

3.5 hours5.2 – 8.0 hoursN/A
Lipophilicity (LogP) ~3.8 (High)~3.15~2.5 – 3.0 (Estimated)
Food Effect Minimal (No clinical significance)Minimal (


6%,


6%)
N/A

Insight: The "Linker-Ether" (Pitolisant) achieves superior bioavailability compared to the "Ring-Ether" (Paroxetine). Paroxetine suffers from extensive presystemic metabolism (first-pass effect) which is saturable—meaning its bioavailability increases non-linearly with dose.[2] Pitolisant's ether chain appears to resist this initial rapid clearance better than the phenylpiperidine core of Paroxetine.

Distribution and CNS Penetration

For these derivatives, the Volume of Distribution (


) is typically large, indicating extensive tissue binding.
  • Pitolisant:

    
     L (~5-10 L/kg). It exhibits high protein binding (>90%) but readily crosses the BBB due to its lipophilic ether tail.
    
  • Paroxetine:

    
     L/kg.[3] Extensively distributed into lipophilic tissues.
    
  • Experimental 4-Oxypiperidines (ADS Series): Studies on ADS-003 confirm these compounds reduce food intake in rats similar to Ciproxifan, validating their ability to cross the BBB. The 4-oxygen substitution does not hinder CNS entry and may actually improve the efflux ratio by lowering logP slightly into the optimal range (2-3).

Metabolism and Elimination

This is the differentiating factor. The piperidine ring is a "soft spot" for oxidation.[4]

  • Pitolisant: Metabolized extensively by CYP2D6 and CYP3A4 . Major metabolites involve oxidation of the piperidine ring and the ether linker itself. The elimination half-life is 10–12 hours , supporting once-daily dosing.

  • Paroxetine: A potent mechanism-based inhibitor of CYP2D6.[5] It inhibits its own metabolism (autoinhibition), leading to non-linear PK. Half-life is variable (~21 hours ).[2][3]

  • Metabolic Stability Strategy: In the ADS and JNJ series, placing an oxygen directly on the piperidine ring (4-alkoxy) blocks the common metabolic route of carbon oxidation at that position, potentially enhancing metabolic stability compared to a bare piperidine ring.

Experimental Protocols for Validation

To validate the PK properties of a new piperidine ether derivative, the following protocols are industry standard.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine intrinsic clearance (


) and identify metabolic soft spots (e.g., ether cleavage vs. ring oxidation).
  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Target:

      
       min for viable oral candidates.
      
Protocol B: Caco-2 Permeability (BBB Surrogate)

Purpose: To predict oral absorption and potential BBB penetration (P-gp efflux).

  • Culture: Grow Caco-2 cells on transwell polycarbonate filters for 21 days (TEER > 300

    
    ).
    
  • Transport:

    • Apical to Basolateral (A-B): Add compound (10 µM) to apical chamber.

    • Basolateral to Apical (B-A): Add compound to basolateral chamber.

  • Sampling: Collect samples from receiver compartments at 60 and 120 min.

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    • Efflux Ratio (ER):

      
      .
      
    • Criterion:

      
       cm/s indicates good absorption. ER > 2 suggests P-gp substrate (potential poor BBB penetration).
      

Visualizing the Metabolic Fate

The metabolic fate of piperidine ethers depends heavily on the specific CYP enzymes involved. Below is a logic flow for the metabolic degradation of these derivatives.

Metabolism cluster_pathways Metabolic Transformations Compound Piperidine Ether Derivative CYP2D6 CYP2D6 (Major Pathway) Compound->CYP2D6 CYP3A4 CYP3A4 (Minor/Inducible) Compound->CYP3A4 RingOx Piperidine Ring Oxidation (Hydroxylation/Lactam) CYP2D6->RingOx Preferred for Ring-Ethers EtherCleave O-Dealkylation (Ether Cleavage) CYP2D6->EtherCleave If Ether is exposed NDealk N-Dealkylation (Loss of Side Chain) CYP3A4->NDealk Preferred for Linker-Ethers Excretion Renal Excretion (Inactive Metabolites) RingOx->Excretion EtherCleave->Excretion NDealk->Excretion

Figure 2: Differential metabolic pathways for piperidine ether derivatives mediated by Cytochrome P450 enzymes.

References

  • Kollb-Sielecka, M., et al. (2017). "The non-clinical profile of pitolisant: a potent and selective histamine H3 receptor antagonist/inverse agonist." Drug Discovery Today. Link

  • Lecendreux, M., et al. (2020). "Pharmacokinetics of pitolisant in children and adolescents with narcolepsy." Sleep Medicine. Link

  • FDA Access Data. (2001). "Clinical Pharmacology and Biopharmaceutics Review: Paroxetine Mesylate." Center for Drug Evaluation and Research. Link

  • Suder, P., et al. (2024). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases."[6] ACS Chemical Neuroscience. Link

  • Lazewska, D., et al. (2018). "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists." International Journal of Molecular Sciences. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride

[1][2]

Executive Safety Summary

Chemical Identity: 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride CAS: 1220036-57-6 (Representative for this class of piperidine ethers) Physical State: White to off-white solid (Salt form) Primary Hazard Class: Irritant / Toxic (Acute toxicity, skin/eye irritation)[1][2]

Immediate Directive: Treat this compound as a Hazardous Chemical Waste . Do NOT dispose of down the drain or in general trash.[2] As a piperidine derivative hydrochloride salt, it possesses significant biological activity (often related to anesthetic or channel-blocking properties) and acidity upon hydrolysis.[1][2]

Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Pre-Disposal Risk Assessment

Before handling waste, you must understand the chemical behavior of this specific salt.[2] Unlike liquid piperidine (which is flammable and volatile), the hydrochloride salt is a solid that poses different risks.[1]

Chemical Behavior & Compatibility
PropertyCharacteristicDisposal Implication
Acidity Hydrolyzes in water to form weak acid (pH ~4-5).[1][2]Corrosive to mucous membranes.[1][2] Do not mix with bleach (releases Cl₂ gas) or cyanides.[1][2]
Solubility Soluble in water and polar organic solvents (MeOH, DMSO).[1][2]Waste streams must be segregated by solvent type (Aqueous vs. Organic).[1][2]
Reactivity Incompatible with strong oxidizers and strong bases.[1][2][3]CRITICAL: Mixing with strong bases (NaOH) liberates the free amine, which may be volatile and flammable.[2]
Required Personal Protective Equipment (PPE)[1][4]
  • Respiratory: N95/P100 particulate respirator (for solids) or fume hood (for solutions).[1][2]

  • Skin: Nitrile gloves (Minimum thickness 0.11 mm; breakthrough time >480 min).[1][2]

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for powder handling).[1][2]

Disposal Decision Logic

Use the following workflow to determine the correct waste stream for your material.

DisposalWorkflowStartWaste Identification:2-[2-(Isopentyloxy)ethyl]piperidine HClStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPath Dry Salt LiquidPathSolution / LiquidStateCheck->LiquidPath Dissolved SolidPkgDouble Bag (Poly) orWide-Mouth HDPE JarSolidPath->SolidPkgSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckTaggingLabeling:'Toxic Solid/Liquid, Organic, N.O.S.'(Contains Piperidine Derivative)SolidPkg->TaggingOrgSolventOrganic Solvent(DMSO, MeOH, DCM)SolventCheck->OrgSolvent >10% Organic AqSolventAqueous Solution(Water/Buffer)SolventCheck->AqSolvent Mostly Water OrgSolvent->TaggingAqSolvent->TaggingPickupTransfer to EHS/Waste Contractorfor IncinerationTagging->Pickup

Figure 1: Decision matrix for segregating piperidine hydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired shelf stock, contaminated weighing boats, or spilled powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty amber glass jar with a chemically resistant (PTFE-lined) cap.[1][2]

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.[1][2]

    • Transfer the solid carefully using a disposable spatula.[1][2]

    • Note: Do not generate dust.[1][2][4][5][6] If the powder is fine, dampen slightly with water (if compatible with downstream incineration) to suppress airborne particles.[1][2]

  • Secondary Containment: Place the primary container inside a clear polyethylene zip-seal bag (double-bagging).

  • Labeling:

    • Attach a hazardous waste tag immediately.[1][2]

    • Chemical Name: "2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Disposal of HPLC effluent, reaction byproducts, or dissolved stock solutions.[1]

  • Segregation:

    • Organic Stream: If dissolved in Methanol, Acetonitrile, or DCM, pour into the "Halogenated" or "Non-Halogenated" solvent waste carboy as appropriate for the solvent.[1]

    • Aqueous Stream: If dissolved in water/buffer, pour into "Aqueous Toxic" waste.[2]

    • Warning: Do not mix with "Basic Aqueous Waste" (pH > 10).[1][2] The high pH will deprotonate the salt, releasing the free piperidine base which may phase-separate and increase volatility.[1][2]

  • Bulking:

    • Ensure the waste carboy is compatible (HDPE is standard).[1][2]

    • Leave 10% headspace in the container to allow for expansion.[1][2]

  • Rinsing: Triple-rinse the original glassware with the matching solvent.[1][2] Add the rinsate to the waste container.[2]

Protocol C: Spill Cleanup (Emergency Procedure)

Context: Accidental benchtop release.

  • Isolate: Evacuate the immediate area if dust is airborne.[1][2]

  • PPE Up: Wear nitrile gloves, goggles, and a lab coat.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion.[1][2] Scoop up the wet slurry into a waste jar.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.[1][2]

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.[1][2] Test surface pH to ensure no acidic residue remains.[1][2]

Regulatory Compliance & Transport

Waste Classification (RCRA/DOT)

While this specific CAS is not a "P-listed" or "U-listed" waste by name (unlike N-nitrosopiperidine), it falls under the "Characteristic" or "Not Otherwise Specified" (N.O.S.) categories due to its toxicity and chemical structure.[1][2]

  • DOT Shipping Name (for waste manifest):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride), 6.1, PG III.[1]

    • Liquid: UN 2810, Toxic liquid, organic, n.o.s., 6.1, PG III.[1]

  • EPA Waste Codes (US Context):

    • Likely D001 (Ignitable) if in organic solvent.[1][2]

    • Treat as Hazardous Waste regardless of specific listing due to LD50 uncertainty.[1][2]

Storage for Pickup
  • Location: Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Time Limit: Move to central accumulation within 3 days of filling the container or per local institutional limits (usually 90 or 180 days).

  • Security: Keep container closed at all times except when adding waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] EPA.gov.[1][2] [Link]1][2]

  • PubChem. (2024).[1][2] Piperidine Hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link] (Used for analog structural safety data).[1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1][2] [Link]1][2]

A Strategic Guide to Personal Protective Equipment for Handling 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Stance

Given that 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride is a piperidine derivative, we must anticipate a similar hazard profile. Piperidine is classified as a substance that is toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is a critical component of your laboratory's risk mitigation plan.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum recommended PPE for handling 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride. The selection of specific PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.

Body Part PPE Recommendation Rationale and Key Considerations
Eyes/Face Chemical safety goggles and a face shieldPiperidine derivatives can cause severe eye damage.[3] Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Toxic in contact with skin.[2][3] It is crucial to select gloves that are resistant to the specific chemical being handled. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[4][5]
Body Laboratory coat or chemical-resistant apronTo protect against splashes and contamination of personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit may be necessary.[5]
Respiratory Use in a well-ventilated area or a chemical fume hoodPiperidine derivatives can be toxic if inhaled.[2][3] All handling of the solid or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not feasible, a respirator with an appropriate cartridge may be required, based on a formal risk assessment.[4][5]
Feet Closed-toe shoesTo protect against spills and falling objects.

Procedural Guidance for PPE Usage

A critical aspect of safety is not just the selection of PPE, but also its correct use. The following step-by-step guidance ensures that the protective barrier between you and the chemical is maintained effectively.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly.

  • Gown/Apron: Put on your lab coat or apron, ensuring it is fully fastened.

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Minimizing Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:

  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Gown/Apron: Remove your lab coat or apron by turning it inside out as you remove it.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respiratory Protection (if required): Remove your respirator.

  • Final Hand Hygiene: Wash your hands again.

Operational and Disposal Plans

Handling and Storage
  • Always handle 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride within a certified chemical fume hood.[6]

  • Keep the container tightly closed when not in use.[5][7]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9][10]

Spill Management

In the event of a spill, evacuate the area and alert your laboratory's safety officer. Only trained personnel with the appropriate PPE should manage the cleanup. The general procedure involves:

  • Wearing the full complement of recommended PPE, including respiratory protection.

  • Covering the spill with an inert absorbent material.

  • Collecting the absorbed material into a designated, labeled waste container.

  • Cleaning the spill area with a suitable decontaminant.

Disposal of Contaminated PPE and Waste

All disposable PPE that has come into contact with 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride should be considered hazardous waste.

  • Gloves, aprons, and other disposables: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in accordance with all federal, state, and local regulations.[8][11] Do not pour down the drain.[10]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][12]

Visualizing the PPE Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making and workflow process for utilizing PPE when handling 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Post-Handling Phase start Start: Handling 2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE based on Risk Assessment risk_assessment->ppe_selection donning Don PPE in Correct Sequence ppe_selection->donning handling Perform Chemical Handling in Fume Hood donning->handling doffing Doff PPE in Correct Sequence handling->doffing disposal Dispose of Contaminated PPE and Chemical Waste doffing->disposal hand_hygiene Perform Final Hand Hygiene disposal->hand_hygiene end_process End of Process hand_hygiene->end_process

Caption: PPE Workflow for Handling Piperidine Derivatives

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET.
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
  • 4-Piperidinopiperidine - Antibodies.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • 1 - SAFETY DATA SHEET.
  • Safety Data Sheet.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Jubilant Ingrevia. (2024, January 2).
  • ICSC 0317 - PIPERIDINE.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • (2S)-2-Ethylpiperazine dihydrochloride - Apollo Scientific. (2023, July 6).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride
Reactant of Route 2
2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.